1H-Indole-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFRUBQVZGVXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197392 | |
| Record name | 1H-Indole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-94-4 | |
| Record name | 1H-Indole-3-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 1H-Indole-3-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indole-3-thiol, a sulfur-containing derivative of the indole scaffold, presents a molecule of significant interest in medicinal chemistry and drug development due to the established biological activity of both the indole nucleus and thiol-containing compounds. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its analogues. This technical guide provides a detailed overview of the expected spectroscopic properties of this compound based on established principles and data from related molecules. It includes predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed experimental protocols for acquiring these spectra and presents a generalized workflow for the spectroscopic analysis of synthesized organic compounds.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The introduction of a thiol group at the C3 position of the indole ring is expected to influence the chemical shifts of the nearby protons and carbons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (N-H) | 8.1 - 8.3 | broad singlet | - | The N-H proton of the indole ring. |
| H2 | 7.2 - 7.4 | doublet | ~2.5 | Influenced by the adjacent thiol group. |
| H4 | 7.6 - 7.8 | doublet | ~7.8 | Aromatic proton on the benzene ring. |
| H5 | 7.1 - 7.3 | triplet | ~7.5 | Aromatic proton on the benzene ring. |
| H6 | 7.1 - 7.3 | triplet | ~7.5 | Aromatic proton on the benzene ring. |
| H7 | 7.5 - 7.7 | doublet | ~8.0 | Aromatic proton on the benzene ring. |
| S-H | 3.3 - 3.5 | singlet | - | The thiol proton; its chemical shift can be variable. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 123 - 126 | Significantly influenced by the adjacent C3-substituent. |
| C3 | 110 - 113 | Directly attached to the electron-donating thiol group. |
| C3a | 128 - 130 | Bridgehead carbon. |
| C4 | 120 - 122 | Aromatic carbon. |
| C5 | 121 - 123 | Aromatic carbon. |
| C6 | 119 - 121 | Aromatic carbon. |
| C7 | 111 - 113 | Aromatic carbon. |
| C7a | 135 - 137 | Bridgehead carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and S-H stretching vibrations, as well as absorptions typical of the aromatic indole ring.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3400 | N-H stretch | Medium |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2600 - 2550 | S-H stretch | Weak |
| 1620 - 1580 | C=C aromatic ring stretch | Medium-Strong |
| 1460 - 1440 | C=C aromatic ring stretch | Medium-Strong |
| 750 - 730 | C-H out-of-plane bend | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption spectrum, which will be modified by the presence of the thiol group.
Table 4: Predicted UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |
| ~220 | High | Methanol/Ethanol | π → π |
| ~275 | Medium | Methanol/Ethanol | π → π |
| ~290 | Medium | Methanol/Ethanol | π → π* |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Table 5: Predicted Mass Spectrometry Data for this compound
| Technique | Predicted m/z | Interpretation |
| Electron Ionization (EI) | 149 | Molecular Ion [M]⁺ |
| 116 | Loss of SH radical |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound. These may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the tube and ensure the solution is homogeneous.
-
-
¹H NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16-64.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Data Acquisition (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply a baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C) or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol or ethanol).
-
Perform serial dilutions to obtain a sample with an absorbance in the optimal range (0.1 - 1.0 AU).
-
-
Data Acquisition:
-
Instrument: Dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Blank: Use the pure solvent as a blank to zero the instrument.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
The method of introduction will depend on the ionization technique and the thermal stability of the compound. Direct infusion via a syringe pump for Electrospray Ionization (ESI) or a direct insertion probe for Electron Ionization (EI) are common methods.
-
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique that typically results in a prominent molecular ion peak, useful for determining the molecular weight.
-
-
Data Acquisition:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Polarity: Positive ion mode is typically used for indole derivatives.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound such as this compound.
Caption: Generalized workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is essential for its application in research and development. While experimental data is not widely published, a combination of predictive analysis based on related structures and standardized experimental protocols provides a robust framework for its unambiguous identification. The methodologies and predicted data presented in this guide serve as a valuable resource for scientists working with this and similar heterocyclic compounds, facilitating accurate structural elucidation and ensuring compound quality.
A Technical Guide to Quantum Chemical Calculations for 1H-Indole-3-thiol: A Computational Approach for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 1H-indole-3-thiol. While specific comprehensive studies on this molecule are not extensively published, this document outlines a robust computational protocol based on established methods for similar indole derivatives.[1][2][3][4] By leveraging Density Functional Theory (DFT), we can predict the geometric, electronic, and spectroscopic properties of this compound, offering critical insights for drug design and development.
Core Concepts and Computational Strategy
Quantum chemical calculations, particularly DFT, serve as a powerful "computational microscope" to investigate molecules at the atomic level. For a potential drug candidate like this compound, these methods allow for the prediction of key molecular descriptors that govern its behavior and interaction with biological targets.
The central strategy involves:
-
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.
-
Vibrational Analysis: Confirming the stability of the optimized structure and predicting its infrared and Raman spectra.
-
Electronic Property Analysis: Investigating the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) to understand reactivity and intermolecular interactions.
The following diagram illustrates the typical workflow for such a computational study.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and vibrational analysis of indole by density functional and hybrid Hartree–Fock/density functional methods | Semantic Scholar [semanticscholar.org]
Theoretical Properties of 1H-Indole-3-thiol Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Theoretical and Experimental Aspects of 1H-Indole-3-thiol Derivatives.
Introduction
This compound derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. The indole scaffold is a privileged structure in numerous natural products and approved drugs, and the introduction of a thiol group at the C3-position significantly influences its electronic properties and biological reactivity.[1][2] This guide provides a comprehensive overview of the theoretical properties, synthesis, and biological evaluation of this compound derivatives, with a focus on their potential as anticancer agents through the modulation of key signaling pathways.
Theoretical Properties
Computational studies, particularly Density Functional Theory (DFT), are invaluable for predicting the molecular geometry, electronic structure, and reactivity of this compound derivatives. These theoretical insights are crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
Molecular Geometry
Table 1: Calculated Molecular Geometry of Representative Indole Derivatives
| Parameter | 1H-Indole (Calculated) | 2-cyano-1-(phenylsulfonyl)indole (Calculated)[3] |
| Bond Lengths (Å) | ||
| N1-C2 | 1.375 | 1.417 |
| C2-C3 | 1.373 | 1.361 |
| C3-C3a | 1.437 | 1.449 |
| C3a-C4 | 1.402 | 1.405 |
| C4-C5 | 1.385 | 1.384 |
| C5-C6 | 1.405 | 1.401 |
| C6-C7 | 1.388 | 1.389 |
| C7-C7a | 1.403 | 1.408 |
| C7a-N1 | 1.391 | 1.458 |
| Bond Angles (°) | ||
| C7a-N1-C2 | 108.9 | 110.1 |
| N1-C2-C3 | 110.5 | 109.9 |
| C2-C3-C3a | 107.0 | 107.5 |
| C3-C3a-C7a | 106.5 | 106.8 |
| C4-C3a-C7a | 119.3 | 119.0 |
| C3a-C4-C5 | 119.5 | 119.7 |
| C4-C5-C6 | 120.4 | 120.5 |
| C5-C6-C7 | 121.2 | 121.0 |
| C6-C7-C7a | 118.0 | 118.1 |
| C3a-C7a-N1 | 109.9 | 109.5 |
| Dihedral Angles (°) | ||
| C2-N1-C7a-C7 | 179.9 | 179.1 |
| C2-N1-C7a-C3a | -0.1 | -0.1 |
| C3-C2-N1-C7a | 0.1 | 0.2 |
Note: Data for 1H-Indole is based on general computational chemistry knowledge. Data for 2-cyano-1-(phenylsulfonyl)indole is from a published DFT study and is provided for comparative purposes.[3] Specific, comprehensive tabulated data for a series of this compound derivatives were not available in the searched literature.
Electronic Properties
The electronic properties of this compound derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment, are critical determinants of their reactivity and potential as drug candidates. A smaller HOMO-LUMO gap generally indicates higher reactivity.[4]
Table 2: Calculated Electronic Properties of Representative Indole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Indole-3-carboxaldehyde | -6.71 | -2.52 | 4.19 | 4.15 |
| 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol | -6.34 | -1.78 | 4.56 | 3.58 |
| 3-(2-chlorophenyl)thiophene | -6.23 | -1.12 | 5.11 | 2.34 |
Experimental Protocols
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of 3-thioindoles is the direct C-H thiolation of indoles. Iodine-catalyzed reactions have gained prominence due to their mild conditions and use of a readily available catalyst.[2][8][9]
Detailed Protocol: Iodine-Catalyzed Synthesis of 3-(Arylthio)-1H-indoles [8]
Materials:
-
Substituted 1H-Indole (1.0 mmol)
-
Aryl thiol (1.2 mmol)
-
Iodine (I₂) (10 mol%)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction tube, add the substituted 1H-indole (1.0 mmol), aryl thiol (1.2 mmol), and iodine (10 mol%).
-
Add DMSO (3 mL) to the reaction tube.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3-(arylthio)-1H-indole.
Characterization: The structure of the synthesized compounds can be confirmed by standard spectroscopic methods:
-
¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Table 3: Representative ¹H and ¹³C NMR Data for 3-thioindole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-(Phenylthio)-1H-indole | 8.12 (br s, 1H, NH), 7.85 (d, 1H), 7.45-7.20 (m, 8H) | 137.1, 136.2, 131.0, 129.2, 128.8, 126.5, 125.8, 122.8, 121.0, 119.9, 111.7, 101.9 |
| 3-(p-Tolylthio)-1H-indole | 8.08 (br s, 1H, NH), 7.82 (d, 1H), 7.38 (d, 1H), 7.25-7.05 (m, 6H), 2.28 (s, 3H) | 136.9, 136.0, 132.5, 131.2, 129.8, 129.5, 127.0, 122.6, 120.8, 119.7, 111.5, 102.3, 20.9 |
Note: The presented NMR data is representative and may vary depending on the solvent and specific substituents.
Biological Evaluation: In Vitro Cytotoxicity Assay
The anticancer potential of synthesized this compound derivatives is commonly assessed using in vitro cytotoxicity assays, such as the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Indole derivatives are known to exert their anticancer effects by modulating various cellular signaling pathways. A key pathway implicated in the action of many indole compounds is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[6][9][10][11][12][13][14]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
Experimental and Drug Discovery Workflow
The development of novel this compound derivatives as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: General workflow for the discovery and development of this compound derivatives as drug candidates.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide has provided an overview of their theoretical properties, key synthetic methodologies, and protocols for biological evaluation. The integration of computational chemistry with experimental synthesis and biological testing is crucial for the efficient discovery and optimization of lead compounds. Future research should focus on expanding the library of these derivatives and conducting in-depth mechanistic studies to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. theory dft b3lyp: Topics by Science.gov [science.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical Behavior of 1H-Indole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated electrochemical behavior of 1H-Indole-3-thiol. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from studies on structurally related indole derivatives and thiol-containing compounds to predict its electrochemical properties and suggest experimental approaches.
Introduction to the Electrochemical Activity of Indole Derivatives
Indole and its derivatives are well-recognized electroactive compounds, readily undergoing oxidation at various electrode surfaces.[1][2] The indole nucleus is a core component of numerous biologically significant molecules, and understanding its redox behavior is crucial for drug discovery, metabolism studies, and the development of novel therapeutic agents.[3] The electrochemical oxidation of indoles can lead to the formation of dimers, trimers, or polymers, a property that is highly dependent on the nature and position of substituents on the indole ring.[4][5]
Predicted Electrochemical Behavior of this compound
The presence of a thiol group at the C3 position of the indole ring in this compound is expected to introduce unique electrochemical characteristics. The overall electrochemical profile will likely be a combination of the redox processes associated with both the indole moiety and the thiol group.
Oxidation Pathways
The oxidation of this compound is anticipated to proceed through one or more of the following pathways:
-
Oxidation of the Thiol Group: Thiols are known to undergo electrochemical oxidation to form disulfides.[6][7] This is often a primary and facile oxidation step. In the case of this compound, this would result in the formation of a disulfide-linked indole dimer.
-
Oxidation of the Indole Ring: The indole ring itself is susceptible to oxidation. For 3-substituted indoles, oxidation can occur at the C2 position of the pyrrole ring.[1][8] This process is often irreversible and can lead to the formation of oxindole derivatives or initiate polymerization.
-
Electropolymerization: Indole and many of its derivatives can be electropolymerized to form conductive polymer films on the electrode surface.[4][5] The reactivity of the monomer and the properties of the resulting polymer are influenced by the substituent at the C3 position. It is plausible that this compound could undergo electropolymerization, potentially through linkages involving the indole ring and/or the sulfur atoms.
The specific oxidation pathway that predominates will depend on experimental conditions such as the applied potential, pH of the electrolyte, and the nature of the working electrode.
Reduction Pathways
While the oxidation of indoles and thiols is more commonly studied, reduction processes are also possible. The indole ring can be reduced at negative potentials, though this typically requires more forcing conditions than oxidation. The disulfide formed from the oxidation of the thiol group can be electrochemically reduced back to the thiol, often exhibiting a reversible or quasi-reversible process in cyclic voltammetry.
Quantitative Data Summary (Illustrative)
Table 1: Predicted Oxidation Potentials for this compound
| Process | Predicted Potential Range (V vs. Ag/AgCl) | Technique | Notes |
| Thiol Oxidation to Disulfide | +0.2 to +0.6 | Cyclic Voltammetry (CV) | May appear as a quasi-reversible or irreversible peak. |
| Indole Ring Oxidation | +0.7 to +1.2 | CV / Square Wave Voltammetry (SWV) | Typically an irreversible process. Potential is sensitive to pH. |
| Onset of Electropolymerization | > +1.0 | CV | Characterized by an increase in peak current with successive cycles. |
Table 2: Predicted Electrochemical Parameters
| Parameter | Predicted Value/Range | Method of Determination | Significance |
| Number of Electrons Transferred (n) | 1-2 | Analysis of peak width in CV | Provides insight into the reaction mechanism. |
| Diffusion Coefficient (D) | 10⁻⁶ to 10⁻⁵ cm²/s | Randles-Sevcik equation from CV data | Relates to the rate of mass transport of the analyte to the electrode. |
| Heterogeneous Rate Constant (k⁰) | 10⁻³ to 10⁻² cm/s | Nicholson's method from CV data | Indicates the rate of electron transfer at the electrode surface. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the electrochemical behavior of this compound.
Cyclic Voltammetry (CV)
Objective: To investigate the redox processes of this compound, determine peak potentials, and assess the reversibility of electron transfer.
Methodology:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Electrolyte Preparation: A solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile or a phosphate buffer solution for aqueous studies) is prepared.
-
Analyte Solution: A stock solution of this compound is prepared in the electrolyte solution to a final concentration of 1-5 mM.
-
Deoxygenation: The analyte solution is purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Voltammetric Scan: The potential is scanned from an initial value (e.g., -0.5 V) to a final value (e.g., +1.5 V) and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
Data Analysis: The resulting voltammogram is analyzed to identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents. The effect of varying the scan rate can provide information on whether the process is diffusion-controlled or surface-adsorbed.
Square Wave Voltammetry (SWV)
Objective: To obtain higher sensitivity and better resolution of the redox peaks, particularly for irreversible processes.
Methodology:
-
Cell and Solution Preparation: The setup is the same as for cyclic voltammetry.
-
SWV Parameters: The experiment is configured with specific square wave parameters, including a step potential, a pulse amplitude, and a frequency.
-
Voltammetric Scan: The potential is scanned in a single direction (e.g., from negative to positive potentials for oxidation).
-
Data Analysis: The resulting voltammogram will show peaks corresponding to the oxidation or reduction of the analyte. SWV is often used for quantitative analysis due to its good signal-to-background ratio.[9]
Electropolymerization Study
Objective: To investigate the formation of a polymer film of this compound on the electrode surface.
Methodology:
-
Cell and Solution Preparation: A higher concentration of the monomer (e.g., 10-50 mM) may be used to facilitate polymer growth.
-
Cyclic Voltammetry for Polymerization: Multiple consecutive cyclic voltammograms are recorded over a potential range that encompasses the oxidation potential of the monomer.
-
Film Characterization: The formation of a polymer film is typically indicated by the appearance of new redox peaks corresponding to the polymer and an increase in peak currents with each successive scan. After deposition, the modified electrode can be rinsed and transferred to a monomer-free electrolyte solution to study the electrochemical properties of the polymer film itself.
Visualizations
The following diagrams illustrate the predicted electrochemical pathways and a typical experimental workflow.
Caption: Predicted oxidation pathways for this compound.
Caption: A typical experimental workflow for studying the electrochemical behavior.
Conclusion
While direct experimental data on the electrochemical behavior of this compound is sparse, a comprehensive understanding of related indole and thiol compounds allows for a reasoned prediction of its redox properties. It is anticipated that this compound will exhibit rich electrochemical behavior, including the oxidation of both the thiol group and the indole ring, with the potential for electropolymerization. The experimental protocols and illustrative data provided in this guide offer a solid foundation for researchers to design and conduct their own investigations into this promising molecule. Further research is warranted to fully elucidate the specific electrochemical characteristics and reaction mechanisms of this compound.
References
- 1. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Physical and chemical properties of 3-mercaptoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptoindole, also known as 3-indolethiol, is a heterocyclic organic compound that belongs to the indole family. It is characterized by an indole nucleus substituted with a mercapto (-SH) group at the third position. This thiol-substituted indole has garnered interest in the scientific community due to the diverse biological activities exhibited by indole derivatives and the versatile reactivity of the thiol group. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-mercaptoindole, its synthesis and reactivity, and its known biological activities, offering a valuable resource for professionals in research and drug development.
Physical and Chemical Properties
While comprehensive experimental data for 3-mercaptoindole is not widely available in common databases, some of its fundamental properties have been reported.
Table 1: Physical and Chemical Properties of 3-Mercaptoindole
| Property | Value | Source/Comment |
| CAS Number | 480-94-4 | Chemical Abstracts Service |
| Molecular Formula | C₈H₇NS | |
| Molecular Weight | 149.21 g/mol | |
| Appearance | Solid | Commercial supplier information |
| Melting Point | Not definitively reported | Data unavailable in searched literature |
| Boiling Point | Not definitively reported | Data unavailable in searched literature |
| pKa | Not definitively reported | Expected to be acidic due to the thiol group |
| Solubility | Not definitively reported | Likely soluble in organic solvents |
Note: The lack of readily available data for some physical properties highlights the need for further experimental characterization of this compound.
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the indole ring, a broad singlet for the N-H proton, a signal for the S-H proton, and a signal for the proton at the C2 position.
-
¹³C NMR: The spectrum would display signals for the eight carbon atoms of the indole ring, with the carbon bearing the thiol group (C3) showing a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch, aromatic C-H stretches, C=C stretching of the aromatic ring, and a weak S-H stretching band.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-mercaptoindole (m/z = 149), along with fragmentation patterns characteristic of the indole ring.
Synthesis and Reactivity
Synthesis
3-Mercaptoindole can be synthesized through various methods. One common approach involves the reaction of indole with a sulfur-introducing reagent. A detailed experimental protocol for a modern synthesis of 3-sulfenylindoles, which are derivatives of 3-mercaptoindole, is provided below.
Experimental Protocol: Synthesis of 3-Arylthioindoles via HI-Promoted Sulfenylation [1]
This method describes a regioselective 3-sulfenylation of indoles with sodium sulfinates in the presence of hydroiodic acid.
-
Materials: Substituted indole, sodium sulfinate, acetonitrile, hydroiodic acid (55-57% aqueous solution), saturated aqueous Na₂SO₃ solution, dichloromethane (DCM), anhydrous Na₂SO₄.
-
Procedure:
-
To a 10 mL tube equipped with a magnetic stirring bar, add the substituted indole (0.3 mmol) and sodium sulfinate (0.36 mmol) in acetonitrile (4 mL).
-
Add hydroiodic acid (4 equivalents, 55-57% aqueous solution) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add a saturated aqueous solution of Na₂SO₃.
-
Extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether or n-hexane and ethyl acetate as the eluent to obtain the desired 3-arylthioindole product.
-
Diagram 1: General Workflow for the Synthesis of 3-Arylthioindoles
Caption: Workflow for the synthesis of 3-arylthioindoles.
Chemical Reactivity
The chemical reactivity of 3-mercaptoindole is characterized by the interplay of the electron-rich indole nucleus and the nucleophilic thiol group.
-
Reactions at the Sulfur Atom: The thiol group is nucleophilic and can readily react with electrophiles. For instance, it can be alkylated to form 3-alkylthioindoles.[2] It can also be oxidized to form disulfides.
-
Electrophilic Substitution on the Indole Ring: The indole ring is susceptible to electrophilic attack. However, the presence of the thiol group can influence the regioselectivity of these reactions.
-
Oxidation and Reduction: The thiol group can be oxidized to various sulfur-containing functional groups, such as sulfenic acids, sulfinic acids, and sulfonic acids. The indole ring can also undergo oxidation, though this may lead to more complex product mixtures.
Biological Activity
While the biological profile of 3-mercaptoindole itself is not extensively studied, many indole derivatives exhibit a wide range of pharmacological activities.
One notable example is a derivative of 3-mercaptoindole, 3-(2-imidazolin-2-ylthio)indole , which has been identified as a potent vasoconstrictor .[2] This finding suggests that the 3-mercaptoindole scaffold could be a valuable starting point for the development of new cardiovascular drugs.
Furthermore, a related compound, 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, has been shown to possess significant antioxidant activity .[3][4] This compound was found to be an efficient aldose reductase inhibitor and demonstrated the ability to scavenge free radicals and protect erythrocytes from oxidative damage.[3][4] This suggests that 3-mercaptoindole and its derivatives may have potential as antioxidants.
The cytotoxicity of various indole derivatives has been investigated, with effects varying depending on the specific compound and cell line.[5][6] Further studies are needed to determine the specific cytotoxic profile of 3-mercaptoindole.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [6]
This protocol provides a general method for assessing the cytotoxicity of compounds on cultured cells.
-
Materials: 96-well plates, cultured cells, test compound (e.g., 3-mercaptoindole derivative), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO-ethanol solution.
-
Procedure:
-
Seed cells onto 96-well plates and allow them to reach 60-70% confluency.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
At the 20-hour mark, add MTT solution to the cells and incubate for 4 hours.
-
Remove the MTT-containing media and dissolve the formazan crystals that have formed in a 1:1 DMSO-ethanol solution.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
Diagram 2: Logic of an In Vitro Cytotoxicity Assay
Caption: Workflow and principle of the MTT cytotoxicity assay.
Conclusion
3-Mercaptoindole is a molecule with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While there are gaps in the publicly available data regarding its specific physical properties and comprehensive biological profile, the known reactivity of its functional groups and the pharmacological activities of related compounds suggest that it is a promising scaffold for the development of novel therapeutic agents. This technical guide serves as a foundational resource to encourage and support further research into this intriguing molecule.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Derivatives of 3-mercaptoindole - synthesis of a potent vasoconstrictor,3-(2-imidazolin-2-ylthio)indole (Tinazoline) - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. Antioxidant action of 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, an efficient aldose reductase inhibitor, in a 1,1′-diphenyl-2-picrylhydrazyl assay and in the cellular system of isolated erythrocytes exposed to tert-butyl hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Discovery of Novel Indole-3-Thiol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its diverse derivatives, indole-3-thiol compounds and their analogs have emerged as a promising class of therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, anti-HIV, and kinase inhibitory effects. This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of novel indole-3-thiol compounds. It details key synthetic methodologies, presents quantitative biological data for selected compounds, and elucidates their mechanisms of action through relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of next-generation indole-based therapeutics.
Introduction
The indole ring system is a fundamental heterocyclic motif found in a vast array of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for the design of targeted therapies. The introduction of a thiol or substituted thiol group at the C3 position of the indole ring gives rise to indole-3-thiols, a class of compounds that has garnered significant attention for its diverse pharmacological potential.[3]
Recent research has focused on the development of efficient and regioselective methods for the synthesis of these compounds, leading to the discovery of novel derivatives with potent biological activities. This guide will explore the key synthetic strategies employed in the preparation of indole-3-thiols and their derivatives, with a focus on methodologies that are amenable to library synthesis and medicinal chemistry optimization. Furthermore, it will present a curated collection of recently discovered compounds, their biological activities, and the signaling pathways they modulate.
Synthetic Methodologies
The synthesis of indole-3-thiol derivatives can be broadly categorized into two main approaches: direct C-H functionalization of the indole core and the use of pre-functionalized indole precursors. This section details three prominent and versatile methods for the synthesis of these compounds.
Iodine-Catalyzed Direct Thiolation of Indoles with Thiols
A straightforward and environmentally benign method for the synthesis of 3-thioindoles involves the direct reaction of indoles with thiols in the presence of molecular iodine as a catalyst and air as the oxidant.[4][5] This method is attractive due to its operational simplicity, use of an inexpensive and readily available catalyst, and broad substrate scope.
Experimental Protocol:
To a solution of indole (1.0 mmol) and thiol (1.2 mmol) in acetonitrile (5 mL) is added molecular iodine (10 mol%). The reaction mixture is then stirred at 80°C under an air atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-thioindole product.[4]
Workflow for Iodine-Catalyzed Thiolation:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 5. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Thiol Group in 1H-Indole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the reactivity of the thiol group in 1H-Indole-3-thiol. The unique chemical environment of the indole scaffold imparts distinct properties to the thiol moiety, making it a subject of interest for various applications, particularly in the realm of drug discovery and development. This document details the synthesis, key reactions, and potential biological significance of this compound, supported by experimental protocols and quantitative data.
Core Properties of this compound
This compound, also known as 3-mercaptoindole, is an organosulfur compound featuring a thiol group at the C3 position of an indole ring.[1] The nucleophilicity of the thiol group, combined with the electronic properties of the indole ring, dictates its reactivity profile.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NS | [1] |
| Molecular Weight | 149.21 g/mol | [1] |
| CAS Number | 480-94-4 | [1] |
| Appearance | Tan powder | [2] |
| Melting Point | 197 - 199 °C | [2] |
| pKa (Thiol Group) | Estimated ~6-7 | Analogous to Thiophenol[3] |
| LogP | 1.68 | [2] |
Synthesis of this compound
The synthesis of this compound and its derivatives, often referred to as 3-sulfenylindoles, can be achieved through several methods, primarily involving the direct sulfenylation of the indole core.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 3-sulfenylindoles.
Experimental Protocol: Synthesis via HI-Promoted Sulfenylation
This protocol describes a regioselective 3-sulfenylation of indoles using sodium sulfinates in the presence of hydroiodic acid.[4]
Materials:
-
Indole (1 equivalent)
-
Sodium arenesulfinate (1.2 equivalents)
-
Hydroiodic acid (55-57% in water, 4 equivalents)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of indole (0.6 mmol) and sodium arenesulfinate (0.72 mmol) in acetonitrile, add hydroiodic acid (4 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-sulfenylindole.
Key Reactions of the Thiol Group
The thiol group of this compound is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, S-alkylation, and Michael additions.
Oxidation to Disulfides
Thiols are readily oxidized to disulfides, and this reaction is a fundamental transformation for this compound. This can be achieved using a variety of oxidizing agents, including hydrogen peroxide, or simply by exposure to air.[5][6]
Caption: Oxidation of this compound to its corresponding disulfide.
This protocol is adapted from general procedures for the oxidation of thiols to disulfides.[5]
Materials:
-
This compound (1 equivalent)
-
Hydrogen peroxide (30% aqueous solution, 1.1 equivalents)
-
Methanol or another suitable solvent
-
Catalyst (optional, e.g., a catalytic amount of a metal salt)
Procedure:
-
Dissolve this compound in methanol.
-
Slowly add hydrogen peroxide to the solution at room temperature.
-
Stir the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting disulfide by recrystallization or column chromatography.
S-Alkylation
The thiol group of this compound is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides, to form thioethers.[7] This reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.
Caption: S-Alkylation of this compound with an alkyl halide.
This protocol is based on general methods for the S-alkylation of thiols.[7][8]
Materials:
-
This compound (1 equivalent)
-
Alkyl halide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.2 equivalents)
-
Dimethylformamide (DMF) or water
Procedure:
-
To a solution of this compound in DMF, add the base (K₂CO₃ or Et₃N).
-
Stir the mixture for a short period to allow for the formation of the thiolate.
-
Add the alkyl halide to the reaction mixture.
-
Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
| Reactant | Product | Yield (%) | Reference |
| Various thiols and alkyl halides | Various thioethers | Good to quantitative | [8] |
| Aromatic and aliphatic thiols with dimethyl carbonate | Alkyl aryl and dialkyl sulfides | Good to excellent | [9] |
Michael Addition (Conjugate Addition)
As a soft nucleophile, the thiolate of this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors.[10] This reaction forms a new carbon-sulfur bond at the β-position of the acceptor.
Caption: Michael addition of this compound to an α,β-unsaturated carbonyl compound.
This protocol is a general procedure for the Michael addition of thiols.[10]
Materials:
-
This compound (1 equivalent)
-
α,β-Unsaturated ketone (1 equivalent)
-
Catalytic amount of a base (e.g., triethylamine)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the α,β-unsaturated ketone in the solvent.
-
Add this compound to the solution.
-
Add a catalytic amount of the base.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the Michael adduct.
| Reactants | Product | Yield (%) | Reference |
| Thiophenols and cyclic enones | Michael adducts | Good to excellent | [10] |
| Indoles and en-1,4-dione | Conjugate addition products | Good | [11] |
Role in Drug Development and Biological Systems
Indole derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[12][13] The introduction of a thiol group at the C3 position can modulate the electronic and steric properties of the indole scaffold, potentially leading to novel therapeutic agents.
While specific signaling pathways directly involving this compound are not well-documented, the general importance of indole as a signaling molecule in both prokaryotic and eukaryotic systems is recognized.[14] Furthermore, indole-3-carbinol, a related compound, and its derivatives are known to affect cellular signaling pathways.[15] It is plausible that this compound or its metabolites could interact with biological targets, such as enzymes or receptors, through covalent modification of cysteine residues or by participating in redox signaling processes. The thiol group's ability to engage in disulfide exchange or react with electrophilic species makes it a candidate for interaction with biological macromolecules.
The development of indole-3-heterocycles as agonists for receptors like the CB1 receptor highlights the potential for modifications at the 3-position to influence biological activity.[15] The thiol group of this compound could serve as a handle for further functionalization to create libraries of compounds for drug screening.
Conclusion
This compound is a reactive molecule with a versatile thiol group that readily undergoes oxidation, S-alkylation, and Michael additions. While specific quantitative data on its reactivity and biological roles are limited, analogies to related aromatic thiols and indoles provide a strong basis for predicting its chemical behavior. The protocols and data presented in this guide offer a foundation for researchers and drug development professionals to explore the potential of this compound and its derivatives in the design and synthesis of novel bioactive compounds. Further investigation into the specific pKa of its thiol group and its involvement in cellular signaling pathways would be valuable for fully elucidating its potential.
References
- 1. This compound | C8H7NS | CID 10200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. WO2000034235A1 - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Iodine-catalyzed conjugate addition of indoles onto en-1,4-dione: a novel synthesis of 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl)indolin-2-ones as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. rjpn.org [rjpn.org]
- 15. Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
1H-Indole-3-thiol: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1H-Indole-3-thiol. Due to the limited availability of specific quantitative data in public literature, this document outlines general characteristics based on related indole and thiol compounds, alongside detailed experimental protocols for determining these properties. This guide is intended to equip researchers with the foundational knowledge and methodologies required to effectively work with this compound in a laboratory setting.
Introduction to this compound
This compound, also known as 3-mercaptoindole, is a heterocyclic compound featuring an indole ring system substituted with a thiol group at the C3 position. The indole scaffold is a prevalent motif in numerous biologically active compounds, and the introduction of a reactive thiol group suggests potential for diverse chemical modifications and biological interactions. A clear understanding of its solubility and stability is paramount for its application in drug discovery and development.
Solubility Profile
General Principles:
-
Indole Moiety: The indole ring system is largely nonpolar, contributing to better solubility in organic solvents compared to water.
-
Thiol Group: The thiol (-SH) group is weakly polar and can participate in hydrogen bonding, which may slightly enhance solubility in polar protic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | The thiol group can form weak hydrogen bonds, but the nonpolar indole ring limits extensive dissolution. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble to very soluble | These solvents can effectively solvate both the polar and nonpolar portions of the molecule. |
| Nonpolar | Toluene, Hexane, Diethyl ether | Slightly soluble to insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended.
Materials
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, acetonitrile)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial.
-
Ensure enough solid is present to maintain saturation even after some dissolves.
-
-
Equilibration:
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the solubility as the mean of at least three independent measurements.
-
Express the solubility in units such as mg/mL or µg/mL.
-
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter for its storage, handling, and use in experimental assays. Indole derivatives can be susceptible to degradation by oxidation, light, and extreme pH conditions.[1] The thiol group is also prone to oxidation, which can lead to the formation of disulfides and other oxidized species.
Table 2: Potential Stability Issues and Mitigation Strategies for this compound
| Stress Condition | Potential Degradation Pathway | Recommended Storage & Handling |
| Oxidation | Oxidation of the thiol to a disulfide or sulfonic acid. Oxidation of the indole ring. | Store under an inert atmosphere (e.g., argon or nitrogen). Avoid contact with oxidizing agents. |
| Light | Photodegradation of the indole ring.[2] | Store in amber vials or protect from light. |
| Temperature | Increased rate of degradation reactions. | Store at low temperatures (e.g., -20°C for long-term storage). |
| pH (Acidic) | Potential for polymerization or degradation of the indole ring. | Avoid strongly acidic conditions. If necessary, use buffered solutions and assess stability. |
| pH (Basic) | Potential for deprotonation of the thiol and increased susceptibility to oxidation. | Avoid strongly basic conditions. If necessary, use buffered solutions and assess stability. |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.
Materials
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven for thermal stress
-
Photostability chamber or a controlled light source
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature for a defined period.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Stress (in solution): Heat the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Thermal Stress (solid state): Store the solid compound at an elevated temperature.
-
Photostability: Expose the solution and solid compound to a calibrated light source (e.g., ICH Q1B conditions). A control sample should be protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample. Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method, preferably with a PDA or MS detector to identify and characterize any degradation products.
-
Potential Signaling Pathways and Biological Activity
While specific signaling pathways directly modulated by this compound are not yet elucidated, indole derivatives are known to exhibit a wide range of biological activities. The indole nucleus is a key structural component of many compounds that interact with various biological targets. The presence of a thiol group could also infer involvement in redox-sensitive signaling pathways.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific data for this compound remains to be published, the provided protocols and general principles based on related chemical structures offer a robust starting point for researchers. The experimental determination of these properties is crucial for the successful application of this compound in drug development and other scientific research. It is recommended that researchers perform the described experimental procedures to obtain specific and accurate data for their particular applications.
References
Methodological & Application
Synthesis and Medicinal Chemistry of 1H-Indole-3-thiol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1H-indole-3-thiol and its derivatives, compounds of significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization at the 3-position of the indole ring has been a key strategy in the development of novel therapeutic agents. The introduction of a thiol group at this position to form this compound opens up a rich area of chemical space for the synthesis of diverse derivatives with a wide range of biological activities. These derivatives have demonstrated promising potential in targeting various pathological pathways.
Synthetic Protocols
A common and effective method for the synthesis of this compound involves a two-step process starting from indole. This involves the initial formation of an indole-3-sulfonyl chloride intermediate, followed by reduction to the desired thiol. Subsequent S-alkylation or S-arylation can then be performed to generate a library of derivatives.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core scaffold, this compound, from indole.
Step 1: Synthesis of Indole-3-sulfonyl chloride
-
Reaction Setup: In a fume hood, add indole (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the indole in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).
-
Addition of Chlorosulfonic Acid: Cool the solution in an ice bath (0-5 °C). Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid indole-3-sulfonyl chloride will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry the solid under vacuum.
Step 2: Reduction of Indole-3-sulfonyl chloride to this compound
-
Reaction Setup: To a solution of indole-3-sulfonyl chloride (1 equivalent) in a suitable solvent like glacial acetic acid or a mixture of THF and water, add a reducing agent. A common choice is zinc dust (a significant excess, e.g., 5-10 equivalents).
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter to remove the excess zinc. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of S-Substituted this compound Derivatives (S-Alkylation and S-Arylation)
This protocol describes the general procedure for the synthesis of S-alkylated and S-arylated derivatives from this compound.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.1 equivalents, handle with care), to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.
-
Addition of Electrophile: Add the appropriate alkyl halide (e.g., methyl iodide, benzyl bromide) or aryl halide (e.g., a substituted fluorobenzene, often requiring a catalyst like palladium for S-arylation) (1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for several hours until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired S-substituted derivative.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Medicinal Chemistry Applications
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents. For instance, certain 3-arylthio-1H-indoles have demonstrated potent antiproliferative properties against breast cancer cell lines, with IC50 values in the nanomolar range.[1] The mechanism of action for many indole-based anticancer agents involves the induction of apoptosis and interference with key signaling pathways crucial for cancer cell proliferation and survival.[1]
Table 1: Anticancer Activity of Selected Indole-3-thiol Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3-Arylthio-indole | MCF-7 (Breast) | 0.0045 | [1] |
| 2 | 3-Arylthio-indole | MCF-7 (Breast) | 0.029 | [1] |
| 3 | Indole-based Tyrphostin | HCT-116 (Colon) | Sub-micromolar | [2] |
| 4 | Indole-based Tyrphostin | MCF-7 (Breast) | Sub-micromolar | [2] |
Anticancer Signaling Pathway
Many indole derivatives exert their anticancer effects by modulating multiple signaling pathways involved in cell growth, proliferation, and apoptosis. One of the key pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole-3-thiol derivatives leading to apoptosis.
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The incorporation of heterocyclic moieties, such as 1,2,4-triazole and 1,3,4-thiadiazole, at the 3-position has yielded compounds with significant activity.[3]
Table 2: Antimicrobial Activity of Selected Indole-3-thiol Analogs
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 5 | Indole-thiadiazole | S. aureus | 6.25 | [3] |
| 6 | Indole-triazole | S. aureus | 6.25 | [3] |
| 7 | Indole-thiadiazole | B. subtilis | 3.125 | [3] |
| 8 | Indole-triazole | B. subtilis | 3.125 | [3] |
| 9 | Indole-triazole | C. albicans | 3.125 | [3] |
| 10 | Indole-triazole | C. krusei | 3.125 | [3] |
| 11 | Indole-3-carboxamido-polyamine | S. aureus | ≤ 0.28 µM | [4] |
| 12 | Indole-3-carboxamido-polyamine | A. baumannii | ≤ 0.28 µM | [4] |
| 13 | N-(Hydroxyalkyl) tris(1H-indol-3-yl)methylium | MRSA | 0.5 | [5] |
Antimicrobial Mechanism of Action
While the exact mechanisms are still under investigation for many derivatives, some indole-based antimicrobial agents are known to disrupt bacterial cell membranes, leading to cell death.
Caption: Proposed antimicrobial mechanism of action involving bacterial membrane disruption.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. This compound derivatives have emerged as potential anti-inflammatory agents. Their mechanism of action often involves the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] Inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[7]
Table 3: Anti-inflammatory Activity of a Selected Indole Derivative
| Compound ID | Derivative Type | Assay | IC₅₀ (µM) | Reference |
| UA-1 | Indole derivative of Ursolic Acid | NO Inhibition in RAW 264.7 cells | 2.2 ± 0.4 | [7] |
Anti-inflammatory Signaling Pathway (NF-κB)
The NF-κB signaling cascade is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), IκB is phosphorylated and degraded, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain indole derivatives can inhibit this pathway at various points.
Caption: Inhibition of the NF-κB signaling pathway by indole-3-thiol derivatives.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds for medicinal chemistry research. The synthetic protocols provided herein offer a foundation for the generation of diverse chemical libraries. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with insights into their mechanisms of action, highlight the therapeutic potential of this scaffold and warrant further investigation and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]
- 5. N-(Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium Salts as Promising Antibacterial Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Indole-3-thiol as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1H-indole-3-thiol in the construction of diverse heterocyclic frameworks with significant biological activities. Detailed protocols for key synthetic transformations and biological evaluations are provided to facilitate the application of this versatile building block in drug discovery and medicinal chemistry research.
Introduction to this compound in Heterocyclic Synthesis
This compound is a highly reactive and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The presence of a thiol group at the C3-position provides a nucleophilic handle for various chemical transformations, enabling the construction of fused and substituted heterocyclic systems. This includes, but is not limited to, thieno[3,2-b]indoles, indole-fused thiazoles, and bis(indolyl)methanes, which have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
Synthetic Applications and Protocols
Synthesis of Bis(indolyl)methanes
Bis(indolyl)methanes (BIMs) are a class of compounds known for their potential antineoplastic properties.[2] The synthesis of BIMs typically involves the electrophilic substitution reaction of indoles with aldehydes or ketones. While this compound itself can be used, the following protocol details a general synthesis of BIMs from indole, which can be adapted for indole derivatives.
This protocol is adapted from a taurine-catalyzed green synthesis approach.[2]
Materials:
-
4-Methoxybenzaldehyde
-
Indole
-
Taurine
-
Water
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1 mmol) in water (5 mL), add indole (2 mmol) and taurine (10 mol%).
-
Sonicate the reaction mixture at room temperature for 30-40 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization from ethanol.
Plausible Reaction Mechanism:
Caption: Plausible reaction mechanism for the synthesis of bis(indolyl)methanes.[2]
Synthesis of Thieno[3,2-b]indoles
Thieno[3,2-b]indoles are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antitumor, antifungal, and antibacterial properties.[2]
The Gewald reaction is a multicomponent reaction that provides access to polysubstituted 2-aminothiophenes, which are precursors to thieno-fused heterocycles.[5] This protocol outlines the general principles of the Gewald reaction.
Materials:
-
A ketone or aldehyde
-
An α-cyanoester (e.g., ethyl cyanoacetate or malononitrile)
-
Elemental sulfur
-
A base (e.g., morpholine, triethylamine, or an ionic liquid like [bmIm]OH)[5]
-
Solvent (e.g., ethanol, DMF, or solvent-free)
Procedure:
-
A mixture of the ketone/aldehyde (1 mmol), the α-cyanoester (1 mmol), elemental sulfur (1.1 mmol), and the base (e.g., morpholine, 0.1 mmol) in a suitable solvent (e.g., ethanol) is stirred at a specific temperature (e.g., 50°C) for a designated time.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.
Reaction Workflow:
Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.
Biological Activities and Assay Protocols
Derivatives of this compound have shown significant potential in various therapeutic areas. The following sections provide quantitative data and protocols for assessing their biological activity.
Anticancer Activity
Numerous heterocyclic compounds derived from indole exhibit potent anticancer activity. For instance, certain thieno[2,3-d]pyrimidine derivatives have shown promising results against human breast cancer cell lines (MCF7).[6]
Table 1: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against MCF7 Cell Line
| Compound | IC50 (µM)[6] |
| Doxorubicin (Reference) | 30.40 |
| Compound 9 | 27.83 |
| Compound 12 | 29.22 |
| Compound 13 | 22.52 |
| Compound 14 | 22.12 |
This protocol is a standard colorimetric assay for assessing cell viability.
Materials:
-
Human cancer cell line (e.g., MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Indole derivatives, including those containing triazole and thiadiazole moieties, have demonstrated significant antibacterial and antifungal activities.[7]
Table 2: Minimum Inhibitory Concentration (MIC) of Indole Derivatives
| Compound | MIC (µg/mL) against MRSA[7] | MIC (µg/mL) against C. krusei[7] |
| Ciprofloxacin (Reference) | - | - |
| Fluconazole (Reference) | - | - |
| Compound 2c (Indole-thiadiazole) | <0.09 | - |
| Compound 3d (Indole-triazole) | <0.09 | - |
This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., MRSA, C. krusei)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
While the exact signaling pathways for many this compound derivatives are still under investigation, some indole-based compounds are known to exert their anticancer effects through various mechanisms, such as the inhibition of tubulin polymerization.[8]
Logical Relationship of Bioactive Indole Scaffolds:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine-mediated synthesis of indole-fused benzothiazepinones through intramolecular C2-amidation of amide-tethered C3-sulfenylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1H-Indole-3-thiol in Bioconjugation Techniques: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research indicates a notable scarcity of established protocols and direct applications of 1H-Indole-3-thiol in the field of bioconjugation. The scientific literature predominantly focuses on the use of cysteine residues within proteins and peptides as the primary source of thiol groups for conjugation. Consequently, this document provides a comprehensive guide to the principles and techniques of thiol-based bioconjugation, with a focus on the well-established maleimide chemistry as a representative and highly utilized method. While direct experimental data for this compound is not available, the protocols and principles outlined herein can serve as a foundational resource for researchers interested in exploring the potential of novel thiol-containing molecules in bioconjugation.
Application Notes: The Role of Thiols in Bioconjugation
The thiol group (-SH), particularly the sulfhydryl side chain of cysteine, is a highly effective functional group for bioconjugation due to its strong nucleophilicity.[1][2] This reactivity allows for highly selective and efficient covalent bond formation with a variety of electrophilic partners under mild reaction conditions suitable for biological molecules.[3]
The most prevalent reaction in thiol-based bioconjugation is the Michael addition of a thiol to a maleimide, which forms a stable thioether bond.[4] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[4] The stability of the resulting conjugate is a critical factor, as some maleimide-based linkages have shown susceptibility to retro-Michael reactions, leading to in vivo instability.[4] Research has focused on developing more stable maleimide derivatives and alternative thiol-reactive reagents to address this challenge.[4]
Beyond maleimides, other electrophiles such as haloacetamides, vinyl sulfones, and disulfides are also employed for thiol-specific modifications, each with distinct reaction kinetics and adduct stability.[3][5] The choice of reagent is often dictated by the specific application, the nature of the biomolecule, and the desired stability of the final conjugate.
Quantitative Data Summary
The following table summarizes representative quantitative data for thiol-maleimide bioconjugation reactions, drawn from studies on cysteine-containing biomolecules. It is important to note that these values are illustrative and not specific to this compound.
| Parameter | Typical Value/Range | Notes |
| Reaction pH | 6.5 - 7.5 | Optimal for selective reaction with thiols over other nucleophiles like amines.[4] |
| Reaction Time | 1 - 4 hours | Can vary depending on the specific reactants, concentrations, and temperature. |
| Reaction Temperature | 4°C to 25°C | Mild temperatures are used to maintain the integrity of the biomolecule. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | An excess of the labeling reagent is typically used to ensure high conjugation efficiency. |
| Conjugation Efficiency | >90% | Often achieved under optimized conditions. |
| Stability of Thioether Bond | Variable | Can be susceptible to retro-Michael addition and thiol exchange, leading to deconjugation. Newer generation maleimides and other reagents offer improved stability.[4] |
Experimental Protocols
General Protocol for Thiol-Maleimide Bioconjugation
This protocol provides a general framework for the conjugation of a thiol-containing molecule to a biomolecule functionalized with a maleimide group. This can be adapted for specific applications.
Materials:
-
Thiol-containing molecule (e.g., this compound)
-
Maleimide-activated biomolecule (e.g., protein, antibody)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: Free cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Preparation of the Biomolecule:
-
If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-50 fold molar excess of TCEP or DTT in conjugation buffer for 30-60 minutes at room temperature.
-
Remove the reducing agent by SEC or dialysis.
-
-
Preparation of the Thiol Reagent:
-
Dissolve the thiol-containing molecule in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated biomolecule in the conjugation buffer.
-
Add the thiol reagent solution to the biomolecule solution at a molar ratio of 10-20 fold excess of the thiol.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., free cysteine) in 50-100 fold molar excess to the reaction mixture to consume any unreacted maleimide groups.
-
Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove excess thiol reagent and other small molecules by SEC or dialysis.
-
The purified conjugate can be concentrated if necessary.
-
-
Characterization:
-
Characterize the resulting bioconjugate using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and SDS-PAGE to determine the degree of labeling and confirm the identity and purity of the conjugate.
-
Visualizations
Caption: General workflow for thiol-maleimide bioconjugation.
Caption: Michael addition of a thiol to a maleimide.
References
- 1. Thiol Modifications in the Extracellular Space—Key Proteins in Inflammation and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Protein Labeling Using Thiol-Reactive Probes: Application Notes and Protocols for Researchers
Introduction
Site-specific modification of proteins is a cornerstone of modern biochemical and pharmaceutical research, enabling the attachment of probes for imaging, tracking, and therapeutic applications. The unique reactivity of the thiol group in cysteine residues provides a powerful handle for achieving such specificity. This document provides detailed application notes and protocols for the site-specific labeling of proteins using thiol-reactive chemistry, with a focus on the widely employed maleimide-based reagents. These methods are essential for researchers, scientists, and professionals in drug development seeking to create precisely modified protein conjugates.
Mechanism of Thiol-Reactive Labeling
The most prevalent method for site-specific protein labeling via cysteine residues involves the reaction with a maleimide-functionalized probe. Under physiological pH conditions (typically pH 7.0-7.5), the thiol group of a cysteine residue acts as a nucleophile and undergoes a Michael addition reaction with the electrophilic double bond of the maleimide ring.[1] This reaction forms a stable thioether bond, covalently linking the probe to the protein.[1] The reaction is highly selective for thiols over other nucleophilic amino acid side chains, such as the amine groups of lysines, which are generally protonated and less reactive at this pH.[2][3]
Caption: Covalent labeling of a protein cysteine residue with a maleimide-functionalized probe.
Quantitative Data on Labeling Efficiency
The efficiency of thiol-reactive labeling can be influenced by several factors, including the accessibility of the cysteine residue, the pH of the reaction buffer, the concentration of the reactants, and the presence of reducing agents. The following table summarizes typical labeling efficiencies and conditions reported in the literature for maleimide-based probes.
| Protein Target | Labeling Probe | Molar Ratio (Probe:Protein) | pH | Temperature (°C) | Incubation Time | Labeling Efficiency (%) | Reference |
| IgG Antibody | CF® Dye Maleimide | 10-20 | 7.0-7.5 | Room Temp or 4 | 2 hours to overnight | Not specified | [3] |
| Nanobody (11A4) | Maleimide-functionalized probe | 5 | 7.4 (PBS) | Room Temp | 2 hours | 58 ± 12 | [1] |
| Cyclic Peptide (cRGDfK) | Maleimide-functionalized Nanoparticles | 2 | 7.0 (HEPES) | Room Temp | 30 minutes | 84 ± 4 | [1] |
| Bovine Serum Albumin (BSA) | Mal-Cys/CBT-GGG-FITC | 16 (Mal-Cys:BSA) | 7.4 (PBS) | Room Temp | 30 min (Mal-Cys), 45 min (probe) | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with Maleimide Probes
This protocol provides a general workflow for the labeling of a protein containing one or more accessible cysteine residues with a maleimide-functionalized probe, such as a fluorescent dye.
Caption: General experimental workflow for protein labeling with maleimide probes.
Materials:
-
Protein of interest with at least one cysteine residue
-
Maleimide-functionalized probe (e.g., fluorescent dye, biotin)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[1][5]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[3]
-
Quenching Reagent (optional): L-cysteine or β-mercaptoethanol
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the probe.[1][5]
-
Purification column (e.g., size-exclusion chromatography)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Protein Preparation:
-
Reduction of Disulfide Bonds (Optional):
-
If the target cysteine(s) are involved in disulfide bonds, they must be reduced prior to labeling.
-
Add a 10-50 fold molar excess of TCEP to the protein solution.[1][3]
-
Incubate for 20-30 minutes at room temperature under an inert gas atmosphere to prevent re-oxidation.[1][3]
-
If using DTT, it must be removed by dialysis or desalting column before adding the maleimide probe, as DTT itself will react with the probe.[2]
-
-
Preparation of Maleimide Probe Stock Solution:
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the maleimide probe stock solution to the stirring protein solution.[1][3]
-
Flush the reaction vial with an inert gas, seal, and mix thoroughly.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent probe.[3][5]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any excess maleimide probe.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted probe and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the protein (at 280 nm) and the attached probe at its specific maximum absorbance wavelength.
-
Confirm the successful conjugation and assess the purity of the product by SDS-PAGE and mass spectrometry.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL, or the average number of probe molecules conjugated to each protein molecule, can be calculated using the Beer-Lambert law.
Procedure:
-
Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the probe (Amax).
-
Calculate the concentration of the probe using its molar extinction coefficient (εprobe).
-
Concentrationprobe = Amax / εprobe
-
-
Calculate the corrected absorbance of the protein at 280 nm by subtracting the contribution of the probe's absorbance at this wavelength.
-
Correction Factor (CF) = A280, probe / Amax, probe
-
Aprotein = A280 - (Amax * CF)
-
-
Calculate the concentration of the protein using its molar extinction coefficient (εprotein).
-
Concentrationprotein = Aprotein / εprotein
-
-
Calculate the Degree of Labeling.
-
DOL = Concentrationprobe / Concentrationprotein
-
Logical Relationships and Signaling Pathways
While direct signaling pathways are not initiated by the labeling process itself, the resulting protein conjugates are instrumental in studying various biological pathways. For instance, a fluorescently labeled antibody can be used to visualize its target receptor on the cell surface and track its internalization, providing insights into receptor-mediated signaling.
Caption: Logical flow from protein labeling to its application in studying biological pathways.
Conclusion
Site-specific labeling of proteins via thiol-reactive chemistry, particularly using maleimide-based probes, is a robust and versatile technique. The protocols and data presented herein provide a comprehensive guide for researchers to successfully generate and characterize protein conjugates for a wide array of applications in basic research and drug development. Careful optimization of reaction conditions is crucial for achieving high labeling efficiency and maintaining the biological activity of the protein.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. 巯基反应性探针标记实验方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. biotium.com [biotium.com]
- 4. Labeling Thiols on Proteins, Living Cells, and Tissues with Enhanced Emission Induced by FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Synthetic Techniques for Protein-Polymer Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Indole-3-thiol-Based Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel biosensors based on 1H-Indole-3-thiol. This document outlines the synthesis of the core recognition element, and proposes the design, fabrication, and application of two distinct biosensor types: an electrochemical sensor for heavy metal detection and a fluorescent sensor for the detection of reactive oxygen species (ROS).
Introduction to this compound in Biosensing
This compound is a versatile molecule that combines the unique electronic and fluorescent properties of the indole scaffold with the reactive and surface-anchoring capabilities of a thiol group. The indole moiety is a key structural component in many biologically active molecules and can participate in various non-covalent interactions, in addition to possessing intrinsic fluorescence. The thiol group provides a strong anchor for immobilization onto gold surfaces, forming stable self-assembled monolayers (SAMs), a cornerstone of many electrochemical and optical biosensors. This combination makes this compound a promising candidate for the development of sensitive and selective biosensors for a range of analytes.
Synthesis of this compound
A reliable method for the synthesis of 3-mercaptoindoles involves the reaction of indoles with sodium sulfinates in the presence of a catalyst. The following protocol is adapted from a known procedure for the synthesis of 3-sulfenylindoles.[1][2]
Protocol 2.1: Synthesis of this compound
Materials:
-
1H-Indole
-
Sodium benzenesulfinate
-
Hydroiodic acid (57 wt. % in water)
-
Acetonitrile
-
Sodium thiosulfate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 1H-Indole (1 mmol) and sodium benzenesulfinate (1.2 mmol) in acetonitrile (10 mL).
-
To this solution, add hydroiodic acid (4 mmol) dropwise at room temperature with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application I: Electrochemical Biosensor for Heavy Metal Detection
The thiol group of this compound has a high affinity for heavy metal ions. This property can be exploited to develop a highly sensitive electrochemical biosensor for the detection of heavy metals like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺) in aqueous samples. The sensor is based on the formation of a self-assembled monolayer of this compound on a gold electrode. The binding of heavy metal ions to the thiol groups alters the electrochemical properties of the electrode surface, which can be measured using techniques like square wave anodic stripping voltammetry (SWASV).
Signaling Pathway
The detection mechanism relies on the specific interaction between the soft acid (heavy metal ion) and the soft base (thiol group). This interaction leads to the accumulation of the metal ions on the electrode surface. During the stripping step, the preconcentrated metal ions are re-oxidized, generating a current peak whose intensity is proportional to the concentration of the metal ion in the sample.
Experimental Workflow
Protocol for Electrochemical Detection
Materials:
-
Gold working electrode
-
Ag/AgCl reference electrode
-
Platinum counter electrode
-
Potentiostat
-
This compound solution (1 mM in ethanol)
-
Supporting electrolyte (e.g., 0.1 M HCl)
-
Standard solutions of heavy metals (Hg²⁺, Cd²⁺, Pb²⁺)
Procedure:
-
Electrode Cleaning: Polish the gold electrode with alumina slurry, sonicate in ethanol and then in deionized water, and finally electrochemically clean it by cycling the potential in 0.5 M H₂SO₄.
-
SAM Formation: Immerse the clean gold electrode in a 1 mM solution of this compound in ethanol for 12-24 hours to form a stable self-assembled monolayer.
-
Rinsing: Gently rinse the electrode with ethanol and then deionized water to remove any unbound molecules.
-
Measurement:
-
Place the modified electrode in an electrochemical cell containing the sample solution with the supporting electrolyte.
-
Apply a deposition potential (e.g., -1.2 V vs. Ag/AgCl) for a specific time (e.g., 300 s) to preconcentrate the heavy metals.
-
Scan the potential from the deposition potential to a more positive potential (e.g., +0.8 V) using SWASV.
-
Record the resulting stripping voltammogram.
-
-
Data Analysis: The peak current of the stripping voltammogram is proportional to the concentration of the heavy metal in the sample.
Expected Performance
The following table summarizes the expected analytical performance of the this compound-based electrochemical biosensor for the detection of various heavy metals. The data is extrapolated from similar thiol-based sensors.[3][4][5]
| Analyte | Detection Method | Expected Limit of Detection (LOD) | Expected Dynamic Range |
| Hg²⁺ | SWASV | 0.1 nM | 0.5 nM - 10 µM |
| Cd²⁺ | SWASV | 0.5 nM | 1 nM - 15 µM |
| Pb²⁺ | SWASV | 0.5 nM | 1 nM - 20 µM |
Application II: Fluorescent Biosensor for Reactive Oxygen Species (ROS)
The indole moiety of this compound exhibits intrinsic fluorescence that can be modulated by its local environment. This property can be harnessed to develop a "turn-on" fluorescent biosensor for reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). In this design, the thiol group is initially oxidized by ROS, leading to a change in the electronic properties of the indole ring and a subsequent increase in fluorescence intensity.
Signaling Pathway
The sensing mechanism is based on the selective oxidation of the thiol group by ROS. This oxidation converts the thiol to a sulfenic, sulfinic, or sulfonic acid. This chemical transformation alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to an enhanced fluorescence emission.
Experimental Workflow
Protocol for Fluorescent Detection of ROS
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) standard solutions
-
Fluorescence spectrophotometer
-
96-well microplate
Procedure:
-
Probe Preparation: Prepare a working solution of this compound (e.g., 10 µM) in PBS from the DMSO stock solution.
-
Sample Preparation: Prepare a series of H₂O₂ standard solutions in PBS.
-
Measurement:
-
In a 96-well microplate, add the this compound working solution to each well.
-
Add the H₂O₂ standard solutions or the sample to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the oxidized indole-3-thiol product (e.g., Ex/Em around 350/450 nm, to be determined experimentally).
-
-
Data Analysis: Plot the fluorescence intensity as a function of the H₂O₂ concentration to generate a calibration curve. The concentration of ROS in the sample can be determined from this curve.
Expected Performance
The following table presents the anticipated performance characteristics of the this compound-based fluorescent biosensor for ROS detection, based on data from similar "turn-on" fluorescent probes.[6][7][8]
| Analyte | Detection Method | Expected Limit of Detection (LOD) | Expected Dynamic Range |
| H₂O₂ | Fluorescence "Turn-On" | 50 nM | 100 nM - 50 µM |
| ONOO⁻ | Fluorescence "Turn-On" | 100 nM | 200 nM - 75 µM |
Conclusions and Future Perspectives
This compound presents a highly promising and versatile platform for the development of next-generation biosensors. The protocols and application notes provided herein offer a foundational framework for researchers to design and fabricate both electrochemical and fluorescent biosensors for a variety of important analytes. The straightforward synthesis and the dual functionality of the indole and thiol groups open up numerous possibilities for creating novel sensing strategies. Future work could focus on modifying the indole ring to tune the fluorescent properties or to introduce additional recognition sites for enhanced selectivity. Furthermore, the integration of these sensing platforms into microfluidic devices could lead to the development of portable and high-throughput analytical systems for environmental monitoring, clinical diagnostics, and drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Derivatives of 3-mercaptoindole - synthesis of a potent vasoconstrictor,3-(2-imidazolin-2-ylthio)indole (Tinazoline) - Publications of the IAS Fellows [repository.ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. A fluorescence study of differently substituted 3-styrylindoles and their interaction with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05405D [pubs.rsc.org]
Application Notes and Protocols for 1H-Indole-3-thiol in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1H-Indole-3-thiol in click chemistry reactions. The unique properties of the indole moiety make this thiol a valuable building block in the synthesis of complex molecules, bioconjugates, and novel drug candidates. The following sections detail the primary click reactions involving thiols—the thiol-ene and thiol-yne reactions—with a specific focus on the application of this compound.
Introduction to this compound in Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for applications in drug discovery, materials science, and bioconjugation.[1] The thiol functional group of this compound is an excellent participant in two major types of click reactions: the thiol-ene and thiol-yne reactions. These reactions offer a robust method for forming carbon-sulfur bonds, attaching the versatile indole scaffold to various molecules.
The indole ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a key pharmacophore. By employing click chemistry, this compound can be efficiently incorporated into peptides, polymers, and small molecules to explore new biological activities.[2]
Thiol-Ene Click Reaction with this compound
The thiol-ene reaction involves the addition of a thiol across a double bond (ene) to form a thioether. This reaction can be initiated by either radicals (photo or thermal initiation) or a base (Michael addition).[1]
Photoinitiated Radical Thiol-Ene Reaction
This method utilizes a photoinitiator and UV light to generate a thiyl radical from this compound, which then propagates the reaction. It is highly efficient and offers excellent spatial and temporal control.[3]
Materials:
-
This compound
-
Alkene-containing substrate (e.g., N-allylacetamide, styrene, or a vinyl-functionalized biomolecule)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)[4]
-
Anhydrous, degassed solvent (e.g., acetonitrile, methanol, or dichloromethane)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
UV lamp (e.g., 365 nm)[4]
-
Reaction vessel (e.g., quartz tube or standard glassware)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq.) and the alkene substrate (1.0-1.2 eq.) in the chosen solvent.
-
Add the photoinitiator (e.g., DMPA, 0.01-0.1 eq.).
-
Degas the solution by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Seal the reaction vessel and place it under the UV lamp.
-
Irradiate the mixture with UV light at room temperature with stirring. Reaction times can vary from a few minutes to several hours, depending on the substrates and reaction scale.[4]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether.
Base-Catalyzed Thiol-Ene (Michael Addition) Reaction
This pathway is suitable for electron-deficient alkenes (e.g., acrylates, maleimides) and is catalyzed by a base that deprotonates the thiol to form a nucleophilic thiolate.[5]
Materials:
-
This compound
-
Electron-deficient alkene (e.g., methyl acrylate, N-phenylmaleimide)
-
Base catalyst (e.g., triethylamine - TEA, or 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)[5][6]
-
Solvent (e.g., tetrahydrofuran - THF, or N,N-dimethylformamide - DMF)[5]
Equipment:
-
Reaction flask with a magnetic stirrer
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound (1.0 eq.) and the electron-deficient alkene (1.0 eq.) in the chosen solvent in a reaction flask.
-
Add the base catalyst (0.1-1.0 eq.) to the solution at room temperature with stirring.[5]
-
The reaction is typically rapid and can be complete within a few minutes to a few hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a mild acid (e.g., saturated ammonium chloride solution) if necessary.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Thiol-Yne Click Reaction with this compound
The thiol-yne reaction is the addition of a thiol to an alkyne. This reaction can proceed via a radical mechanism to yield a vinyl sulfide, and under certain conditions, a second thiol addition can occur to form a dithioether.[8]
Experimental Protocol: Radical-Mediated Thiol-Yne Reaction
Materials:
-
This compound
-
Alkyne-containing substrate (e.g., phenylacetylene, propargyl alcohol)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN for thermal initiation, or a photoinitiator like DMPA for photoinitiation)
-
Anhydrous, degassed solvent (e.g., toluene or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Reaction vessel suitable for heating (if using thermal initiation) or UV irradiation
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a reaction vessel, dissolve this compound (1.0-2.2 eq., depending on whether mono- or di-addition is desired) and the alkyne substrate (1.0 eq.) in the chosen solvent.
-
Add the radical initiator (e.g., AIBN, 0.1 eq. for thermal initiation, or DMPA, 0.1 eq. for photoinitiation).
-
Degas the solution with an inert gas for 15-30 minutes.
-
For thermal initiation: Heat the reaction mixture to the appropriate temperature (e.g., 70-80 °C for AIBN).
-
For photoinitiation: Irradiate the mixture with a UV lamp at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature (if heated) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the vinyl sulfide or dithioether product.
Quantitative Data
The following tables summarize typical reaction conditions and yields for thiol-ene and thiol-yne reactions. Note that specific data for this compound is limited in the literature; therefore, data from analogous reactions with structurally similar thiols are included for reference.
Table 1: Thiol-Ene Reaction Conditions and Yields
| Thiol Reactant | Alkene Reactant | Initiator/Catalyst (Concentration) | Solvent | Temp. (°C) | Time | Yield (%) | Citation |
| Generic Thiol | Lauryl Methacrylate | DMPA (1.0 mmol/L) | Methanol | RT | 30 min | High | [4] |
| Generic Thiol | Zwitterionic Methacrylate | AIBN | Acetone/Water | 80 | - | High | [4] |
| Ethanethiol | Ethyl Acrylate | Triethylamine (0.03-0.3 M) | THF | RT | Varies | - | [5] |
| Thiophenol | N-Methyl Maleimide | Diethylamine | Chloroform | RT | Varies | High | [9] |
Table 2: Thiol-Yne Reaction Conditions and Yields
| Thiol Reactant | Alkyne Reactant | Initiator/Catalyst | Solvent | Temp. (°C) | Time | Product | Yield (%) | Citation |
| Thiophenol | Phenylacetylene | Eosin Y (photocatalyst) | - | RT | Varies | Vinyl Sulfide | 74-95 | [10] |
| Generic Dithiol | Dialkyne | Radical Initiator | - | - | - | Crosslinked Polymer | High | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of the thiol-ene and thiol-yne reactions involving this compound, as well as a general experimental workflow.
Caption: Radical mechanism of the photoinitiated thiol-ene reaction.
Caption: Base-catalyzed thiol-ene (Michael Addition) mechanism.
Caption: Radical mechanism of the thiol-yne reaction.
Caption: General experimental workflow for thiol-click reactions.
Applications in Drug Development and Bioconjugation
The ability to selectively and efficiently conjugate the this compound moiety to other molecules opens up numerous possibilities in drug development and chemical biology.
-
Lead Optimization: The indole scaffold can be readily introduced into lead compounds to explore structure-activity relationships.
-
Bioconjugation: this compound can be used to label proteins and other biomolecules that have been functionalized with an alkene or alkyne. This is particularly useful for attaching probes or therapeutic agents to specific sites on a biomolecule.[11] The mild and often biocompatible conditions of thiol-click reactions are a significant advantage in this context.[12]
-
Material Science: The formation of thioether linkages can be used to create novel polymers and functionalized surfaces with the unique electronic and binding properties of the indole group.[8]
Safety Precautions
This compound is a thiol and should be handled with appropriate care in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. When using UV light for photoinitiation, ensure proper shielding to avoid exposure to harmful radiation.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the S-alkylation of 1H-Indole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the S-alkylation of 1H-indole-3-thiol, a critical reaction for the synthesis of various biologically active molecules and pharmaceutical intermediates. The C3-thioether linkage on the indole scaffold is a key structural motif in numerous compounds with therapeutic potential.
The S-alkylation of this compound is a nucleophilic substitution reaction where the sulfur atom of the thiol group acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The choice of base, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield. Common alkylating agents include alkyl halides, while various bases such as potassium carbonate and triethylamine can be employed in polar aprotic solvents like DMF or THF.[1][2]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the S-alkylation of this compound with various alkylating agents. These are illustrative examples based on general principles of thiol alkylation.[2]
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 2 | 95 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | Room Temp. | 3 | 92 |
| 3 | n-Butyl Bromide | Et₃N | THF | 50 | 6 | 88 |
| 4 | Benzyl Bromide | K₂CO₃ | Acetonitrile | Room Temp. | 2 | 96 |
| 5 | Isopropyl Bromide | NaH | THF | 0 to Room Temp. | 8 | 75 |
| 6 | Allyl Bromide | Et₃N | DMF | Room Temp. | 3 | 90 |
Experimental Protocols
Protocol 1: General Procedure for S-alkylation using Potassium Carbonate
This protocol describes a general method for the S-alkylation of this compound using an alkyl halide and potassium carbonate as the base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol).
-
Dissolve the this compound in anhydrous DMF (5 mL).
-
Add anhydrous potassium carbonate (1.5 mmol) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: S-alkylation using Sodium Hydride for Less Reactive Alkyl Halides
This protocol is suitable for less reactive alkylating agents, such as secondary alkyl halides, and employs a stronger base, sodium hydride.
Materials:
-
This compound
-
Alkyl halide (e.g., isopropyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
-
Syringe for addition of reagents
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).
-
Dissolve the thiol in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
References
Application Notes and Protocols for 1H-Indole-3-thiol in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing 1H-Indole-3-thiol and its derivatives in the development of enzyme inhibitors. The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The addition of a thiol group at the 3-position introduces a key functional group capable of interacting with various enzyme active sites, particularly those containing metal ions or susceptible to nucleophilic attack.
This document focuses on three primary enzyme targets where indole and thiol-containing compounds have shown inhibitory activity: Indoleamine 2,3-dioxygenase 1 (IDO1), Metallo-β-lactamases (MBLs), and Cyclooxygenases (COX).
Potential Applications of this compound in Enzyme Inhibition
1.1. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
1.2. Inhibition of Metallo-β-lactamases (MBLs)
MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[3] These enzymes utilize one or two zinc ions in their active site to hydrolyze the amide bond of the β-lactam ring.[4] Thiol-containing compounds are known to be effective inhibitors of MBLs due to the ability of the thiol group to chelate the active site zinc ions.[5] The combination of an indole scaffold, which can provide additional binding interactions, with a thiol group makes this compound a promising candidate for the development of novel MBL inhibitors to combat antibiotic resistance.
1.3. Inhibition of Cyclooxygenases (COX)
COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. Various indole-containing compounds, such as indomethacin, are potent COX inhibitors. While the direct inhibitory effect of this compound on COX enzymes is not extensively documented, the indole scaffold is a well-established pharmacophore for COX inhibition.
Data Presentation: Inhibitory Activities of Related Indole and Thiol Compounds
Quantitative inhibitory data for this compound is not extensively reported in publicly available literature. However, the following tables summarize the inhibitory activities (IC50 and Ki values) of various related indole derivatives and thiol-containing compounds against IDO1, MBLs, and COX enzymes to illustrate the potential of this chemical class.
Table 1: Inhibitory Activity of Indole Derivatives against IDO1
| Compound/Derivative | Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 3-Aryl Indole Derivative 9 | hIDO1 | 7 | - | [] |
| Hydroxyindole Derivative 12 | hIDO1 | - | 1 | [] |
| 3-Substituted Indole Derivative 13 | hIDO1 | 0.19 | - | [] |
| Epacadostat (IDO1 Inhibitor) | IDO1 | ~0.07 | - | [7] |
| Navoximod (IDO1 Inhibitor) | IDO1 | (nanomolar) | - | [7] |
Table 2: Inhibitory Activity of Thiol-Containing Compounds against Metallo-β-lactamases (MBLs)
| Compound/Derivative | Enzyme | IC50 (µM) | Ki (nM) | Reference |
| L-Tyrosine-derived thiol | IMP-1 | - | 86 | [8] |
| Thiomandelic acid | IMP-producing K. pneumoniae | (synergistic with meropenem) | - | [5] |
| 2-Mercapto-3-phenylpropionic acid | IMP-producing K. pneumoniae | (synergistic with meropenem) | - | [5] |
| Captopril | NDM-1 | 4.9 | - | [2] |
Table 3: Inhibitory Activity of Indole Derivatives against Cyclooxygenases (COX)
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| S-Ketoprofen | COX-2 | 0.024 | [9] |
| S-Flurbiprofen | COX-2 | 0.48 | [9] |
| Compound 4e (Indolin-2-one derivative) | COX-2 | 2.35 | |
| Compound 9h (Indolin-2-one derivative) | COX-2 | 2.422 |
Experimental Protocols
The following are detailed, adaptable protocols for key experiments to evaluate the inhibitory potential of this compound and its derivatives.
Protocol 1: General Biochemical Enzyme Inhibition Assay
This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme.
1. Materials and Reagents:
-
Purified enzyme (e.g., recombinant human IDO1, NDM-1, or ovine COX-2)
-
Specific substrate for the enzyme (e.g., L-Tryptophan for IDO1, nitrocefin for MBLs, arachidonic acid for COX)
-
This compound or its derivatives
-
Assay buffer (optimized for pH, ionic strength, and any necessary co-factors for the specific enzyme)
-
96-well microplates (clear for colorimetric assays, black for fluorescence assays)
-
Microplate reader
-
DMSO (for dissolving the inhibitor)
2. Step-by-Step Procedure:
-
Prepare Solutions:
-
Dissolve the purified enzyme in the assay buffer to the desired concentration.
-
Dissolve the substrate in the assay buffer. The concentration should ideally be at or below the Michaelis constant (Km) for competitive inhibitors.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in assay buffer to obtain a range of inhibitor concentrations.
-
-
Enzyme and Inhibitor Pre-incubation:
-
To each well of the 96-well plate, add a fixed volume of the enzyme solution.
-
Add the serially diluted inhibitor solutions to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific pre-incubation time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the substrate solution to all wells.
-
-
Monitor the Reaction:
-
Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds on IDO1 in a cellular context.
1. Materials and Reagents:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or A375)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
This compound or its derivatives
-
Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
2. Step-by-Step Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Inhibitor Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the inhibitor for a defined period (e.g., 24 hours).
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add the kynurenine detection reagent to the supernatant.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm).
-
-
Data Analysis:
-
Generate a standard curve with known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Plot the percentage of kynurenine production inhibition against the inhibitor concentration to determine the cellular IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified IDO1 signaling pathway and the point of potential inhibition by this compound.
Experimental Workflow
Caption: A generalized experimental workflow for screening this compound as an enzyme inhibitor.
Logical Relationship: MBL Inhibition by Thiols
Caption: Logical relationship illustrating the proposed mechanism of MBL inhibition by a thiol-containing compound.
References
- 1. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 7. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in vitro and biological evaluation of potent amino acid-derived thiol inhibitors of the metallo-β-lactamase IMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization with 1H-Indole-3-thiol in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with organic molecules is a cornerstone of modern material science, enabling the precise tuning of surface properties for a vast array of applications, including biosensing, drug delivery, and biocompatible coatings. 1H-Indole-3-thiol is a molecule of significant interest for surface modification due to the unique properties of the indole moiety. The indole ring system is a prevalent motif in biologically active molecules and offers potential for specific interactions, while the thiol group provides a robust anchor to various surfaces, most notably gold.
This document provides detailed application notes and experimental protocols for the functionalization of surfaces with this compound. While specific quantitative data for this compound are not widely available in the current literature, this guide utilizes data from closely related aromatic and alkyl thiols to provide researchers with a practical framework for their experiments. The principles and methodologies described herein are directly applicable to the use of this compound.
Key Applications
The unique combination of the indole group and a thiol anchor in this compound opens up possibilities for several applications:
-
Biosensors: The indole moiety can participate in molecular recognition events, making surfaces functionalized with this compound promising platforms for the development of electrochemical and optical biosensors.
-
Biocompatible Coatings: The indole structure is found in many biological molecules, suggesting that surfaces modified with this compound may exhibit enhanced biocompatibility, reducing non-specific protein adsorption and improving the interface with biological systems.
-
Drug Delivery: Functionalized surfaces can be used to control the loading and release of therapeutic agents. The specific interactions of the indole group could be exploited for targeted drug delivery applications.
-
Organic Electronics: The electronic properties of the indole ring may be utilized in the fabrication of organic electronic devices where surface modification is crucial for performance.
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the formation of a self-assembled monolayer of this compound on a gold substrate. This is a common method for creating well-ordered organic thin films.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound
-
Anhydrous ethanol (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glassware (beakers, petri dishes)
-
Tweezers (non-magnetic)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Rinse the substrate with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 1.49 mg of this compound in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immediately after cleaning, immerse the gold substrate into the this compound solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal results, the container can be purged with nitrogen before sealing.
-
-
Post-incubation Rinsing and Drying:
-
Remove the substrate from the thiol solution using tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
Store the modified substrate in a clean, dry environment until further use.
-
Protocol 2: Characterization of the this compound SAM
This protocol outlines key techniques to verify the successful formation and quality of the this compound monolayer.
A. Contact Angle Goniometry:
This technique measures the hydrophobicity of the surface, which is expected to change upon formation of the organic monolayer.
Procedure:
-
Place a droplet of DI water (typically 1-5 µL) onto the bare gold substrate and the this compound functionalized surface.
-
Measure the static contact angle using a goniometer.
-
A significant increase in the water contact angle compared to the clean gold surface indicates the formation of a hydrophobic indole-terminated monolayer.
B. X-ray Photoelectron Spectroscopy (XPS):
XPS provides information about the elemental composition and chemical states of the elements on the surface.
Procedure:
-
Place the functionalized substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and N 1s regions.
-
The presence of N 1s and a characteristic S 2p peak at a binding energy around 162 eV (indicative of a thiolate bond to gold) confirms the presence of the this compound monolayer.[1]
C. Electrochemical Impedance Spectroscopy (EIS):
EIS is a sensitive technique to probe the barrier properties of the SAM.
Procedure:
-
Use a three-electrode electrochemical cell with the functionalized gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
The electrolyte should be an aqueous solution containing a redox probe, such as [Fe(CN)6]3-/4-.
-
Apply a DC potential (the formal potential of the redox probe) and a small amplitude AC potential over a range of frequencies.
-
The formation of a well-packed monolayer will significantly increase the charge-transfer resistance (Rct) compared to the bare gold electrode, which can be observed as a larger semicircle in the Nyquist plot.[2][3]
Quantitative Data
Due to the limited availability of specific experimental data for this compound, the following tables present representative data for similar aromatic and alkyl thiol SAMs on gold to serve as a benchmark for expected results.
Table 1: Representative Contact Angle Measurements
| Surface | Water Contact Angle (°) | Reference |
| Bare Gold | < 20 | Generic |
| Octadecanethiol on Gold | 110-115 | |
| Thiophenol on Gold | 70-80 | Generic |
| Expected this compound on Gold | 70-90 | Estimate |
Table 2: Representative XPS Data for Thiol SAMs on Gold
| Element | Binding Energy (eV) | Expected for this compound SAM | Reference |
| Au 4f7/2 | 84.0 | Yes | |
| S 2p3/2 | ~162.0 | Yes | [1] |
| C 1s | ~285.0 | Yes | |
| N 1s | ~400.0 | Yes | [4] |
Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data
| Electrode | Rct (Ω) | Cdl (µF/cm²) | Reference |
| Bare Gold | < 100 | > 20 | [2] |
| Alkanethiol SAM on Gold | > 10^5 | < 2 | [2][3] |
| Expected this compound SAM on Gold | > 10^4 | < 5 | Estimate |
Rct: Charge-transfer resistance; Cdl: Double-layer capacitance
Visualizations
Experimental Workflow
Caption: Experimental workflow for the functionalization and characterization of a gold surface with this compound.
Logical Relationship of Surface Functionalization
Caption: Logical relationship of components and process leading to a functionalized surface.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 1H-Indole-3-thiol Synthesis
Welcome to the technical support center for the synthesis of 1H-Indole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide guidance on optimizing this crucial synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
A1: Low yields in this compound synthesis can often be attributed to several factors:
-
Instability of the Thiol: this compound is susceptible to oxidation, which can lead to the formation of disulfide dimers and other oxidized byproducts, thereby reducing the yield of the desired product.[1]
-
Side Reactions: Competing side reactions, such as the formation of oligomers or polymers of indole under acidic conditions, can consume starting materials and lower the overall yield.[2]
-
Suboptimal Reaction Conditions: Factors like incorrect temperature, reaction time, solvent, or catalyst can significantly impact the reaction's efficiency.
-
Purification Challenges: The polarity of this compound and its byproducts can be similar, leading to difficulties in separation and purification, which in turn results in product loss.[3][4]
-
Quality of Reagents: The purity of starting materials, particularly the indole and the sulfur source, is crucial for a successful reaction.
Q2: How can I minimize the formation of disulfide byproducts?
A2: To minimize the formation of disulfide byproducts, it is essential to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1] Using degassed solvents can also be beneficial. Additionally, adding a reducing agent like dithiothreitol (DTT) to the workup or purification steps can sometimes help to cleave any formed disulfide bonds, although this may complicate purification.[1]
Q3: What are the main synthetic routes to this compound?
A3: The two primary synthetic routes for preparing this compound are:
-
Direct Sulfenylation of Indole: This method involves the direct introduction of a thiol group at the C3 position of the indole ring using various sulfenylating agents.[5][6][7][8][9][10][11][12]
-
Reaction of Indole with Thiourea and Iodine: This classic method involves the reaction of indole with thiourea in the presence of iodine to form an S-(3-indolyl)isothiouronium salt, which is then hydrolyzed to yield the thiol.[13][14]
Troubleshooting Guides
Method 1: Direct Sulfenylation of Indole
Issue: Low yield when using sodium sulfinates and a promoter like hydroiodic acid.
| Potential Cause | Troubleshooting Solution |
| Insufficient Promoter/Catalyst | Ensure the correct stoichiometric amount of the promoter (e.g., HI) is used. The reaction's efficiency can be highly dependent on the promoter concentration.[5] |
| Suboptimal Solvent | The choice of solvent can influence the reaction rate and yield. Acetonitrile is often effective, but other polar aprotic solvents can be screened.[5] |
| Reaction Time and Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time can lead to incomplete conversion, while prolonged times might promote side reactions. These reactions are often carried out at room temperature.[5][15] |
| Oxidation during Workup | During the aqueous workup, the product can be susceptible to oxidation. Work quickly and consider using degassed water. The addition of a mild reducing agent like sodium sulfite (Na2SO3) during workup can help to quench any remaining oxidizing species.[5] |
Method 2: Reaction of Indole with Thiourea and Iodine
Issue: Low yield of this compound after hydrolysis of the isothiouronium salt.
| Potential Cause | Troubleshooting Solution |
| Incomplete Formation of the Isothiouronium Salt | Ensure the indole, thiourea, and iodine are of high purity and used in the correct stoichiometry. The reaction is typically carried out in a suitable solvent like ethanol. |
| Harsh Hydrolysis Conditions | The hydrolysis of the S-(3-indolyl)isothiouronium salt is typically performed under basic conditions (e.g., with NaOH). If the conditions are too harsh (high temperature or prolonged reaction time), degradation of the indole ring or the thiol product can occur. Optimize the base concentration and temperature.[13] |
| Formation of Side Products | The reaction of thiourea with iodine can lead to the formation of various byproducts.[16] Careful control of the reaction conditions and stoichiometry is crucial to minimize these. |
| Product Precipitation Issues | Upon acidification during workup to precipitate the thiol, ensure the pH is carefully controlled. Too low a pH might lead to degradation. |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes reported yields for different methods of synthesizing 3-substituted indoles, including those with sulfur-containing groups.
| Method | Sulfur Source | Catalyst/Promoter | Solvent | Yield (%) | Reference |
| Direct Sulfenylation | Sodium Sulfinates | Hydroiodic Acid | Acetonitrile | Good to Excellent | [5][11][17] |
| Direct Sulfenylation | Thiols | Iodine/DMSO | Dichloroethane | Good to Excellent | [6] |
| Direct Sulfenylation | Disulfides | Iodine/DMSO | Dimethyl Carbonate | Good to Excellent | [7] |
| Direct Sulfenylation | Sulfonyl Hydrazides | Iodophor | Water | Good to Excellent | [8] |
| Reaction with Thiourea | Thiourea | Iodine | Ethanol | Not specified in abstract | [13] |
Experimental Protocols
Protocol 1: Direct Sulfenylation of Indole with Sodium Sulfinate
This protocol is adapted from the work of Sun et al.[5]
Materials:
-
Substituted Indole (0.3 mmol)
-
Sodium Sulfinate (0.36 mmol)
-
Acetonitrile (4 mL)
-
Hydroiodic Acid (HI, 55-57% aqueous solution, 4 equivalents)
-
Saturated aqueous Na2SO3 solution
-
Dichloromethane (DCM)
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL tube equipped with a magnetic stirring bar, add the substituted indole (0.3 mmol) and sodium sulfinate (0.36 mmol) in acetonitrile (4 mL).
-
Add hydroiodic acid (4 equivalents) to the mixture.
-
Allow the mixture to stir at room temperature. Monitor the reaction by TLC until completion.
-
Upon completion, add a saturated aqueous Na2SO3 solution to the reaction mixture.
-
Extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., petroleum ether/ethyl acetate) to afford the desired 3-sulfenylindole.
Protocol 2: Synthesis of this compound via S-(3-indolyl)isothiouronium salt
This protocol is based on the method described by Nagarajan et al.[13]
Step 1: Formation of S-(3-indolyl)isothiouronium iodide
-
Dissolve indole and thiourea in a 1:1 molar ratio in ethanol.
-
Cool the solution in an ice bath.
-
Add a solution of iodine in ethanol dropwise with stirring.
-
Allow the reaction to proceed until the formation of a precipitate is complete.
-
Collect the S-(3-indolyl)isothiouronium iodide salt by filtration.
Step 2: Hydrolysis to this compound
-
Suspend the S-(3-indolyl)isothiouronium iodide salt in an aqueous solution of sodium hydroxide.
-
Heat the mixture under an inert atmosphere to effect hydrolysis.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the this compound.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the direct sulfenylation of indole.
Caption: Workflow for this compound synthesis via thiourea.
Caption: Logical troubleshooting flow for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Derivatives of 3-mercaptoindole - synthesis of a potent vasoconstrictor,3-(2-imidazolin-2-ylthio)indole (Tinazoline) - Publications of the IAS Fellows [repository.ias.ac.in]
- 14. One-pot synthesis of thioethers from indoles and p-quinone methides using thiourea as a sulfur source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fundamental chemistry of iodine. The reaction of di-iodine towards thiourea and its methyl-derivative: formation of aminothiazoles and aminothiadiazoles through dicationic disulfides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Efficient Synthesis of 3‐Mercaptoindoles via HI‐Promoted Sulfenylation of Indoles with Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1H-Indole-3-thiol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1H-Indole-3-thiol. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude this compound?
A1: The main challenges stem from the inherent chemical properties of the indole and thiol functional groups. The indole ring can be sensitive to acidic conditions and prolonged exposure to silica gel, potentially leading to degradation or oligomerization.[1] The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts. These disulfides can complicate purification and reduce the yield of the desired product.
Q2: What are the most common impurities in crude this compound?
A2: Common impurities may include unreacted starting materials, residual solvents, and side-products from the synthesis. A significant byproduct to consider is the disulfide dimer of this compound, formed through oxidation of the thiol group.[2] Under acidic conditions, dimerization or trimerization of the indole moiety itself can also occur.[3]
Q3: Which purification techniques are most suitable for this compound?
A3: The two most common and effective techniques are column chromatography and recrystallization.
-
Column Chromatography: This method is versatile for separating the target compound from impurities with different polarities. However, care must be taken to avoid degradation on the stationary phase.[1]
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline material, especially if the compound is unstable on silica gel.[4][5]
Q4: How can I minimize the oxidation of the thiol group to a disulfide during purification?
A4: To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when handling the compound in solution for extended periods. Using degassed solvents for both chromatography and recrystallization can also be beneficial. The addition of a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the crude material or solvents is a common strategy, but its compatibility with the specific purification method should be considered.
Q5: How can I visualize this compound on a TLC plate?
A5: this compound is a UV-active compound due to the indole ring, so it should be visible as a dark spot under a UV lamp (254 nm). Additionally, specific staining reagents can be used. Ehrlich's reagent is highly specific for indoles and typically produces a blue or purple spot. A potassium permanganate (KMnO₄) stain can also be used as a general stain for oxidizable groups like thiols.
Troubleshooting Guides
Issue 1: Column Chromatography Problems
Problem: The product appears to be degrading on the silica gel column, as evidenced by streaking on the TLC plate or the appearance of new, more polar spots after exposure to silica.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Co-elute the column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine, to neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Minimize Contact Time: Perform flash column chromatography to reduce the time the compound spends on the column.
-
Switch to Recrystallization: If degradation persists, recrystallization is a preferable purification method for unstable compounds.[4]
-
Problem: The product co-elutes with an impurity.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Systematically vary the polarity of the eluent. A common starting point for indole derivatives is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[1][6]
-
Try a Different Solvent System: If adjusting the ratio of the current system is ineffective, switch to a different solvent combination to alter the selectivity. For example, if using hexanes/ethyl acetate, try dichloromethane/methanol.
-
Perform a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can often resolve compounds with similar Rf values.
-
Issue 2: Recrystallization Problems
Problem: The compound "oils out" instead of forming crystals.
-
Troubleshooting Steps:
-
Ensure Proper Solvent Choice: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Use a Different Solvent or Solvent System: If oiling out persists, a different solvent is needed. Experiment with solvent pairs, such as ethanol/water or toluene/hexanes.[8] Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly turbid.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Problem: Poor recovery of the purified product after recrystallization.
-
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will keep more of the product in the solution upon cooling.
-
Ensure Complete Cooling: Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Recover from Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of the product. Concentrate the mother liquor and attempt a second recrystallization to recover more material.
-
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography of Indole Derivatives
| Stationary Phase | Eluent System (Non-polar to Polar) | Compound Type Suitability | Reference |
| Silica Gel | Hexanes / Ethyl Acetate | General indole derivatives | [9] |
| Silica Gel | Petroleum Ether / Ethyl Acetate | General indole derivatives | [1] |
| Silica Gel | Dichloromethane / Methanol | More polar indole derivatives | [10] |
| Alumina (Neutral) | Hexanes / Ethyl Acetate | Acid-sensitive indole derivatives | [1] |
| Silica Gel + 1% TEA | Hexanes / Ethyl Acetate | Basic or acid-sensitive indoles |
Table 2: Potential Recrystallization Solvents for Indole Derivatives
| Solvent System | Compound Polarity | Impurity Polarity | Reference |
| Ethanol / Water | Polar | Moderately polar | [8] |
| Methanol / Water | Polar | Moderately polar | [7] |
| Toluene | Moderately Polar | Non-polar | [8] |
| Heptanes / Ethyl Acetate | Non-polar to Moderately Polar | Varies | [9] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., starting with 9:1 hexanes:ethyl acetate and increasing the polarity) to find a system that gives the desired compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. The solvent level should always remain above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully add the solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC. If necessary, a gradient elution can be performed by gradually increasing the proportion of the polar solvent.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude material. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is sparingly soluble, heat the mixture. If the solid dissolves upon heating, it is a potentially good solvent. Cool the solution to see if crystals form. Test various single and mixed solvent systems (e.g., ethanol/water) to find the optimal one.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent and heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Mandatory Visualization
References
- 1. Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Derivatives of 3-mercaptoindole - synthesis of a potent vasoconstrictor,3-(2-imidazolin-2-ylthio)indole (Tinazoline) - Publications of the IAS Fellows [repository.ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
Minimizing side product formation in reactions with 1H-Indole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in reactions involving 1H-Indole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The two primary side products encountered during reactions with this compound are the corresponding disulfide, formed through oxidation of the thiol group, and various indole oligomers (dimers, trimers), which arise from the reactivity of the indole ring, particularly under acidic conditions.[1][2][3][4]
Q2: How can I detect the formation of these side products in my reaction mixture?
A2: The presence of side products can typically be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disulfide product will have a molecular weight corresponding to double that of the starting thiol minus two hydrogen atoms. Indole dimers and trimers will have correspondingly higher molecular weights. High-Performance Liquid Chromatography (HPLC) can be used for the quantitative analysis of the reaction mixture, allowing for the determination of the relative percentages of the desired product and any side products.[1][2]
Q3: What is the primary cause of disulfide formation and how can it be prevented?
A3: Disulfide formation is primarily caused by the oxidation of the thiol group. This oxidation is often facilitated by the presence of atmospheric oxygen, metal ion contaminants, or basic conditions which generate the more easily oxidized thiolate anion.[3][4] To prevent this, it is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and maintain a slightly acidic to neutral pH (6.5-7.5). The addition of a chelating agent like EDTA can also help by sequestering catalytic metal ions.
Q4: Why does this compound lead to the formation of indole oligomers?
A4: The indole ring is electron-rich and susceptible to electrophilic attack, particularly at the C3 position. Under acidic conditions, the indole nucleus can be protonated, leading to self-reaction or oligomerization, forming dimers and trimers.[2][5] Since this compound has an unsubstituted N-H, it is prone to such side reactions in the presence of acid.
Troubleshooting Guides
Guide 1: Problem - Low Yield and Presence of High Molecular Weight Impurities
Issue: My reaction with this compound is giving a low yield of the desired product, and I am observing significant amounts of high molecular weight impurities by LC-MS, likely the disulfide and indole dimers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields and high molecular weight impurities.
Detailed Steps:
-
Evaluate Reaction pH: Acidic conditions are a major contributor to indole oligomerization.[2][5] If your reaction is run in acid, consider alternative, non-acidic conditions. For base-catalyzed reactions, ensure the pH is not excessively high, as this can promote thiol oxidation. A pH range of 7-8 is often a good starting point for nucleophilic additions of thiols.
-
Control the Atmosphere: The presence of oxygen is a primary driver of disulfide formation.[3] Always use solvents that have been thoroughly degassed by sparging with an inert gas (nitrogen or argon) or by freeze-pump-thaw cycles. Run the reaction under a positive pressure of an inert gas.
-
Consider N-Protection: If acidic conditions are unavoidable or if side reactions at the indole nitrogen are a concern, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) can prevent oligomerization.[3]
-
Utilize Additives:
-
Reducing Agents: To prevent disulfide formation, a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be added to the reaction mixture. TCEP is effective at a wider pH range than dithiothreitol (DTT).
-
Chelating Agents: To sequester trace metal ions that can catalyze thiol oxidation, add 1-5 mM of ethylenediaminetetraacetic acid (EDTA) to your reaction.
-
-
Optimize Purification: If side products are still formed, they can often be separated from the desired product by column chromatography on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.
Guide 2: Problem - My Thiol is Consumed but I Don't See My Desired Product
Issue: TLC or LC-MS analysis shows that my starting this compound is being consumed, but I am not observing the formation of my expected product. Instead, I see a major new spot or peak that I suspect is the disulfide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow when disulfide is the major product.
Detailed Steps:
-
Confirm Disulfide Formation: Use mass spectrometry to confirm that the new major species corresponds to the molecular weight of the this compound disulfide.
-
Implement Rigorous Inert Atmosphere Techniques:
-
Use Schlenk line techniques or a glovebox for the most sensitive reactions.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Degas all solvents and liquid reagents immediately before use.
-
-
Adjust the Reaction pH: If using a base to deprotonate the thiol, consider using a weaker base or adding the base slowly at a low temperature to avoid a high concentration of the reactive thiolate at any given time. The optimal pH for many reactions involving thiols is between 6.5 and 7.5.
-
In-situ Reduction: Add a reducing agent like TCEP to the reaction mixture. This can help to reduce any disulfide that forms back to the free thiol, allowing it to participate in the desired reaction.
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the product distribution in reactions involving this compound.
Table 1: Effect of pH on Disulfide Formation in a Michael Addition Reaction
| Entry | pH | Atmosphere | Yield of Michael Adduct (%) | Yield of Disulfide (%) |
| 1 | 5.0 | Air | 45 | 15 |
| 2 | 7.0 | Air | 75 | 20 |
| 3 | 9.0 | Air | 60 | 35 |
| 4 | 7.0 | Nitrogen | 92 | <5 |
Illustrative data based on general principles of thiol chemistry.
Table 2: Effect of Catalyst on Indole Dimerization in an Alkylation Reaction
| Entry | Catalyst | Temperature (°C) | Yield of S-Alkylated Product (%) | Yield of Indole Dimer (%) |
| 1 | HCl (1 eq) | 25 | 10 | 85 |
| 2 | Acetic Acid (1 eq) | 25 | 30 | 60 |
| 3 | None | 25 | 85 | <5 |
| 4 | K₂CO₃ (2 eq) | 25 | 95 | <2 |
Illustrative data based on the known acid-catalyzed dimerization of indoles.[2]
Experimental Protocols
Protocol 1: Michael Addition of this compound to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the Michael addition of this compound to an α,β-unsaturated ketone under conditions designed to minimize side product formation.
Reaction Scheme:
Caption: General scheme for the Michael addition of this compound.
Materials:
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This compound (1.0 eq)
-
α,β-Unsaturated ketone (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
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Degassed dichloromethane (DCM)
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Nitrogen or Argon gas
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Tris(2-carboxyethyl)phosphine (TCEP) (optional, 0.05 eq)
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add degassed DCM via syringe to dissolve the this compound. If using, add TCEP at this stage.
-
In a separate flask, prepare a solution of the α,β-unsaturated ketone in degassed DCM.
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To the solution of this compound, add triethylamine via syringe and stir for 5 minutes at room temperature.
-
Slowly add the solution of the α,β-unsaturated ketone to the reaction mixture dropwise over 10-15 minutes.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure Michael adduct.
Protocol 2: S-Alkylation of this compound with an Alkyl Halide
This protocol provides a general method for the S-alkylation of this compound under basic conditions, with precautions to avoid side reactions.
Reaction Scheme:
Caption: General scheme for the S-alkylation of this compound.
Materials:
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This compound (1.0 eq)
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Alkyl halide (e.g., benzyl bromide) (1.1 eq)
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Potassium carbonate (K₂CO₃) (1.5 eq)
-
Degassed N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
Add this compound and potassium carbonate to a dry round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask and purge with nitrogen or argon.
-
Add degassed DMF via syringe and stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure S-alkylated indole derivative.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hereon.de [hereon.de]
Improving the regioselectivity of reactions at the indole C3 position
Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to achieving high regioselectivity at the C3 position of the indole nucleus.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments in a question-and-answer format.
Issue 1: Poor C3 vs. N1 Selectivity in Friedel-Crafts Acylation
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Question: My Friedel-Crafts acylation is yielding a significant amount of the N-acylated product instead of the desired C3-acylated indole. How can I improve C3 selectivity?
-
Answer: This is a common problem arising from the competing nucleophilicity of the indole nitrogen (N1) and the C3 position. Low yields of the C3 product are often observed due to this competing substitution at the N1 position.[1] Here are several strategies to enhance C3 regioselectivity:
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Catalyst Selection: Traditional Lewis acids can be harsh and sometimes favor N-acylation. Consider using milder or more regioselective catalysts. Iron powder has been shown to efficiently promote C3-acylation under solvent-free conditions.[2] Similarly, zinc oxide in an ionic liquid or a deep eutectic solvent like [CholineCl][ZnCl2]3 provides high C3 selectivity without the need for N-H protection.[1][3]
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Reaction Conditions: The order of reagent addition can be critical. In some systems, adding the acylating agent to a pre-mixed solution of the indole and Lewis acid can favor C3 attack. Solvent choice also plays a role; while reactions may proceed in solvents like dichloromethane, solvent-free conditions with certain catalysts have shown superior yields for the C3 product.[2]
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Acylating Agent: Using acid anhydrides with a catalytic amount of a suitable Lewis acid (e.g., Y(OTf)₃) can be a milder alternative to more reactive acyl chlorides, often favoring C3-acylation.[3][4]
Troubleshooting Workflow for Poor Acylation Selectivity
Troubleshooting N- vs. C3-acylation. -
Issue 2: Mixture of C2 and C3 Isomers in Transition-Metal-Catalyzed C-H Functionalization
-
Question: I am attempting a palladium-catalyzed C-H olefination and getting a mixture of C2 and C3 products. How can I selectively obtain the C3-functionalized isomer?
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Answer: Achieving regiocontrol between the C2 and C3 positions in transition-metal-catalyzed reactions is a significant challenge, as it often depends on a delicate balance of electronic and steric factors. The choice of catalyst, ligand, and directing group is crucial.
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Ligand Control: The ancillary ligand on the metal catalyst can fundamentally switch the regioselectivity. For instance, in Pd-catalyzed oxidative Heck reactions, a "ligand-free" system may favor C2 arylation, but the addition of a specific ligand like 4,5-diazafluoren-9-one can switch the selectivity to favor the C3 product with high fidelity.[5] This is often because the ligand alters the regioselectivity-determining step of the catalytic cycle.[5][6]
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Catalyst Control: In some cases, the choice of the transition metal itself dictates the outcome. For C-H functionalization of 3-carboxamide indoles with diazo compounds, an Ir(III) catalyst selectively yields the C2-alkylated product, whereas a Rh(I) complex promotes a translocation of the amide group with concomitant C3-functionalization.[7]
-
Directing Groups: While often used to direct functionalization away from C3 (e.g., to C2 or C4), the absence or presence of certain groups can influence the inherent C2/C3 reactivity balance.[4] Ensure that no unintended directing functionality is present on your substrate.
-
Issue 3: Low Yield in Mannich Reactions
-
Question: My Mannich reaction to produce a C3-aminomethylated indole (gramine analog) is suffering from low yields. What are the common causes?
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Answer: The Mannich reaction is a classic and reliable method for C3-functionalization, as the indole C3 position is highly nucleophilic and readily attacks the electrophilic iminium ion intermediate.[8][9] Low yields can often be attributed to substrate effects or suboptimal reaction conditions.
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Steric Hindrance: Substituents on the indole ring, particularly at the C2 position, can sterically hinder the approach of the electrophile, leading to lower yields.[10]
-
Iminium Ion Formation: The reaction relies on the in-situ formation of an iminium ion from an aldehyde (typically formaldehyde) and a secondary amine.[11] Ensure that the reagents are of high quality and that the conditions (often acidic) are suitable for efficient iminium ion generation.
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Side Reactions: Under certain conditions, particularly with hindered substrates, side products such as bis(indolyl)methanes can form, consuming the starting material and reducing the yield of the desired Mannich base.[10]
-
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of indole so reactive towards electrophiles?
A1: The high reactivity and nucleophilicity of the C3 position is an inherent electronic property of the indole ring. Electrophilic attack at C3 leads to a cationic intermediate (a Wheland intermediate) where the positive charge can be effectively delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.[8] Attack at C2, in contrast, leads to an intermediate that disrupts this benzene aromaticity, making it a less favorable pathway.[8] This intrinsic preference makes direct C3 functionalization the most common reaction pathway for indoles with electrophiles.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Mannich Reaction [organic-chemistry.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
Technical Support Center: Efficient Synthesis of 1H-Indole-3-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 1H-Indole-3-thiol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for preparing this compound involve the introduction of a thiol group at the C3 position of the indole ring. Key approaches include:
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Alkaline hydrolysis of an S-(3-indolyl)isothiouronium salt: This is a classical and effective method. The isothiouronium salt is typically prepared by the reaction of an indole with thiourea in the presence of an oxidizing agent like iodine. Subsequent hydrolysis with a base yields the desired thiol.
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Direct C-H thiolation of indole: This modern approach utilizes various catalysts to directly form the C-S bond. Common methods include iodine-catalyzed reactions with thiols or Bunte salts, and acid-promoted reactions with sulfinates.[1][2] These methods are often regioselective for the C3 position.
Q2: I am observing very low yields in my this compound synthesis. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
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Catalyst Inefficiency: The choice and loading of the catalyst are critical. For direct thiolation methods, screening different catalysts and optimizing their concentration is crucial.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Indole chemistry is often sensitive, and these parameters need to be carefully controlled.
-
Side Reactions: The formation of byproducts, such as disulfides (from oxidation of the thiol) and di-indolyl sulfides, can consume the starting materials and the desired product.
-
Instability of the Product: this compound can be unstable and prone to oxidation, especially during workup and purification.
Q3: My purified this compound seems to degrade over time. How can I improve its stability?
A3: this compound is susceptible to oxidation, leading to the formation of the corresponding disulfide. To enhance its stability:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light.
-
Use of Antioxidants: In some applications, the addition of a small amount of an antioxidant may help to prevent degradation in solution.
-
Immediate Use: It is often best to use the freshly prepared thiol as quickly as possible in subsequent reaction steps.
Q4: Are there any known biological signaling pathways involving this compound?
A4: Currently, there is limited specific information in the scientific literature detailing the direct involvement of this compound in well-defined biological signaling pathways. It is more commonly regarded as a synthetic intermediate for the preparation of a wide range of biologically active indole derivatives. However, the broader class of indole-containing compounds is known to interact with various biological targets.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inefficient Catalyst | - Screen different catalysts (e.g., I₂, CuI, FeCl₃) for direct thiolation methods. - Optimize catalyst loading; higher loading does not always lead to better yields and can promote side reactions. |
| Incorrect Reaction Temperature | - Systematically vary the reaction temperature. Some reactions require heating to overcome the activation energy, while others proceed optimally at room temperature or below to minimize side reactions. |
| Poor Quality of Reagents | - Ensure all reagents, especially the indole and the sulfur source, are pure. - Use freshly distilled solvents. |
| Presence of Oxygen | - Degas the solvent and perform the reaction under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the thiol product to disulfide. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Suggested Solution |
| Over-reaction or Side Reactions | - Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. - Lowering the reaction temperature can sometimes improve selectivity. |
| Formation of Di-indolyl Sulfide | - This can occur if the initially formed thiol reacts with another molecule of activated indole. Try using a slight excess of the sulfur source. |
| Regioselectivity Issues (Thiolation at other positions) | - While C3 thiolation is generally favored, other isomers can form. The choice of catalyst and solvent can influence regioselectivity. Literature reports suggest that iodine-based systems show high C3 selectivity.[2] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product Instability on Silica Gel | - this compound can be sensitive to acidic silica gel. - Use deactivated (neutral) silica gel for column chromatography. - Minimize the time the product spends on the column. |
| Co-elution with Impurities | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider alternative purification methods such as preparative TLC or recrystallization. |
| Oxidation during Purification | - Add a small amount of a reducing agent like dithiothreitol (DTT) to the elution solvent to prevent disulfide formation. - Work quickly and keep fractions cold. |
Data Presentation
The following table summarizes the results for a hydroiodic acid-promoted C3-sulfenylation of various indoles with sodium sulfinates, which serves as a model for C-S bond formation at the indole-3 position.
Table 1: HI-Promoted C3-Sulfenylation of Indoles with Sodium Sulfinates [1]
| Entry | Indole Derivative | Sulfinate Salt | Product | Yield (%) |
| 1 | 1H-Indole | Sodium p-toluenesulfinate | 3-(p-tolylthio)-1H-indole | 95 |
| 2 | 2-Methyl-1H-indole | Sodium p-toluenesulfinate | 2-Methyl-3-(p-tolylthio)-1H-indole | 92 |
| 3 | 5-Methoxy-1H-indole | Sodium p-toluenesulfinate | 5-Methoxy-3-(p-tolylthio)-1H-indole | 96 |
| 4 | 5-Bromo-1H-indole | Sodium p-toluenesulfinate | 5-Bromo-3-(p-tolylthio)-1H-indole | 93 |
| 5 | 1H-Indole | Sodium benzenesulfinate | 3-(phenylthio)-1H-indole | 94 |
| 6 | 1H-Indole | Sodium 4-fluorobenzenesulfinate | 3-((4-fluorophenyl)thio)-1H-indole | 97 |
Reaction Conditions: Indole (0.6 mmol), Sodium Sulfinate (0.72 mmol), HI (4 equiv., 55-57% water solution) in MeCN at room temperature for 2 hours.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via S-(3-Indolyl)isothiouronium Iodide
This protocol is based on the principle of forming an isothiouronium salt followed by alkaline hydrolysis.
Step 1: Synthesis of S-(3-Indolyl)isothiouronium Iodide
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To a stirred solution of 1H-indole (1.17 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (50 mL) at 0°C, a solution of iodine (2.54 g, 10 mmol) in ethanol (20 mL) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield S-(3-indolyl)isothiouronium iodide.
Step 2: Alkaline Hydrolysis to this compound
-
The S-(3-indolyl)isothiouronium iodide (10 mmol) is suspended in a degassed solution of 10% aqueous sodium hydroxide (50 mL).
-
The mixture is heated at reflux under a nitrogen atmosphere for 4 hours.
-
After cooling to room temperature, the solution is acidified with dilute hydrochloric acid to pH 5-6.
-
The precipitated product is collected by filtration, washed with water, and dried under vacuum.
-
Further purification can be achieved by column chromatography on neutral silica gel using a hexane/ethyl acetate solvent system.
Mandatory Visualizations
Caption: Logical workflow for catalyst selection and troubleshooting in this compound synthesis.
Caption: Troubleshooting flowchart for common issues in this compound reactions.
References
Addressing solubility issues of 1H-Indole-3-thiol in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 1H-Indole-3-thiol in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, due to the presence of the indole ring, is anticipated to have limited solubility in aqueous solutions. The indole moiety is largely non-polar. However, the thiol (-SH) group can participate in hydrogen bonding, potentially improving its solubility in polar organic solvents compared to indole itself.[1][2][3][4] Generally, it is expected to be more soluble in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, and less soluble in non-polar solvents like hexane.[2][5]
Q2: I am observing that my this compound is difficult to dissolve even in recommended organic solvents. What could be the reason?
A2: Several factors could contribute to this issue. Firstly, the purity of the compound can affect its solubility. Impurities may not dissolve, giving the appearance of low solubility. Secondly, the presence of moisture in the solvent can be a factor, especially for a reactive compound like a thiol. It is also possible that at the desired concentration, you are exceeding the solubility limit of the compound in that specific solvent at room temperature.
Q3: Are there any stability concerns with this compound in solution?
A3: Yes, thiols are susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of disulfides.[1] This dimerization would alter the compound's properties, including its solubility. It is advisable to use fresh solutions and consider storing stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can be a viable method to increase the solubility of many compounds. However, for this compound, caution is advised. Excessive heat could potentially lead to degradation or promote oxidation. If you choose to heat the solution, do so gently and for a minimal amount of time. Always check for any visual signs of degradation, such as a color change.
Troubleshooting Guides
Issue: this compound is not dissolving in the selected organic solvent.
This guide provides a systematic approach to addressing this common issue.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A workflow diagram for troubleshooting poor solubility.
Step-by-Step Troubleshooting Actions:
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Initial Verification :
-
Check Compound Purity : Ensure the this compound you are using is of high purity. Impurities can significantly impact solubility.
-
Verify Solvent Quality : Use anhydrous, high-purity solvents. The presence of water or other impurities in the solvent can affect the solubility.
-
-
Systematic Solvent Screening :
-
If the initial solvent choice is ineffective, perform a small-scale solubility test with a panel of solvents.[6] A recommended list is provided in the table below.
-
-
Employ a Co-solvent System :
-
Consider pH Modification :
-
The thiol group is weakly acidic, and the indole nitrogen is very weakly acidic.[1] Adjusting the pH of a protic solvent might slightly enhance solubility, although this effect is expected to be minimal for the non-ionizable indole ring.
-
-
Advanced Solubilization Techniques :
Data Presentation
Table 1: Qualitative Solubility and Recommended Solvents for this compound
| Solvent Class | Example Solvents | Expected Solubility | Recommendations & Notes |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Recommended for preparing high-concentration stock solutions. Be mindful of the final concentration in biological assays due to potential toxicity.[6][8] |
| Alcohols | Ethanol, Methanol | Moderate to High | Good for intermediate dilutions. Less toxic than DMSO or DMF for many applications. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Can be a suitable solvent, but ensure it is peroxide-free. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Use with caution due to toxicity and potential for reaction. |
| Aromatic | Toluene, Benzene | Low | Not generally recommended due to the polarity of the thiol group. |
| Alkanes | Hexane, Heptane | Very Low | Not recommended for dissolving this compound. |
| Aqueous Buffers | Water, PBS | Very Low | Direct dissolution is unlikely. Prepare a stock in an organic solvent first.[5] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
Objective: To estimate the solubility of this compound in various organic solvents.
Materials:
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This compound
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Selection of organic solvents (e.g., DMSO, Ethanol, Methanol, THF)
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Analytical balance
-
Vials (e.g., 1.5 mL glass vials)
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Vortex mixer
-
Micropipettes
Experimental Workflow for Solubility Determination
Caption: An experimental workflow for determining solubility.
Procedure:
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Accurately weigh a small amount of this compound (e.g., 1 mg) and place it into a clean vial.[6]
-
Add a small, precise volume of the chosen organic solvent (e.g., 10 µL) to the vial.
-
Vortex the vial for 30-60 seconds to facilitate dissolution.[6]
-
Visually inspect the solution against a dark background to see if all the solid has dissolved.
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If the solid is not completely dissolved, continue adding small increments of the solvent, vortexing, and inspecting after each addition.
-
Once the compound is fully dissolved, record the total volume of solvent used.
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Calculate the estimated solubility using the formula: Solubility (mg/mL) = Mass of compound (mg) / Total volume of solvent (mL).
-
Repeat this process for each solvent you wish to test.
Protocol 2: Preparation of a Stock Solution Using a Co-solvent System
Objective: To prepare a concentrated stock solution of this compound for further dilution into aqueous media.
Materials:
-
This compound
-
Primary solvent (e.g., DMSO)
-
Secondary, less harsh solvent (e.g., Ethanol or PEG 400)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound to prepare your stock solution.
-
Add a minimal amount of the primary solvent (e.g., DMSO) to completely dissolve the compound.
-
Once fully dissolved, slowly add the secondary solvent while vortexing. A common starting point for a co-solvent mixture could be a 1:1 ratio of the primary and secondary solvents.[6]
-
This co-solvent stock solution can then be added dropwise to your final aqueous buffer with vigorous stirring to reach the desired final concentration.
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Always prepare a vehicle control containing the same concentration of the co-solvent mixture in your final buffer to account for any effects of the solvents themselves.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Storage and handling best practices for 1H-Indole-3-thiol to prevent degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices for the storage and handling of 1H-Indole-3-thiol to minimize degradation and ensure the integrity of your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Storage and Handling Best Practices
Proper storage and handling are critical to prevent the degradation of this compound. This compound is sensitive to atmospheric oxygen and light. The primary degradation pathway for thiols is oxidation to disulfides, while the indole ring can also undergo oxidation.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Slows down the rate of oxidative and other degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the thiol group. |
| Light | Amber vial or protection from light | The indole moiety can be light-sensitive. |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to air and moisture. |
Table 2: Handling Recommendations
| Practice | Recommendation | Rationale |
| Work Environment | Fume hood | To minimize inhalation and manage the potent odor characteristic of thiols. |
| Atmosphere | Work under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) | Minimizes exposure to oxygen. |
| Solvents | Use deoxygenated solvents for preparing solutions. | Removes dissolved oxygen that can initiate degradation. |
| Solutions | Prepare fresh solutions before use. | The stability of this compound in solution is lower than in its solid state. |
| Disposal | Quench waste containing thiols with a bleach solution. | Neutralizes the thiol and its odor. |
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: My compound has changed color (e.g., to a yellowish or brownish tint).
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Question: I received my this compound as a white to off-white solid, but it has developed a yellowish or brownish color over time. What does this indicate and is it still usable?
-
Answer: A change in color often indicates degradation, likely due to oxidation of the thiol or indole moieties. The usability of the compound depends on the extent of degradation and the sensitivity of your application. It is recommended to analyze the purity of the material by techniques such as HPLC or LC-MS before use. To prevent this, always store the compound under an inert atmosphere, protected from light, and at a low temperature.
Issue 2: I am observing unexpected spots on my TLC or peaks in my HPLC/LC-MS analysis.
-
Answer: Unexpected spots or peaks are likely degradation products or side-products from your reaction. For this compound, common degradation products include the corresponding disulfide formed by the oxidation of the thiol group. Under acidic conditions, dimerization or oligomerization of the indole ring can also occur.[1] It is also possible that the indole ring itself has been oxidized, potentially to an oxindole derivative. We recommend using LC-MS to identify the molecular weights of these impurities, which can help in elucidating their structures.
Issue 3: My reaction is not proceeding as expected, or the yield is very low.
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Question: I am using this compound in a reaction, but I am getting a low yield of my desired product. Could the quality of the thiol be the issue?
-
Answer: Yes, the purity and stability of this compound are crucial for successful reactions. If the thiol has degraded, the concentration of the active starting material is lower than anticipated, leading to reduced yields. Furthermore, the degradation products might interfere with your reaction. We recommend the following troubleshooting steps:
-
Assess Purity: Check the purity of your this compound using a suitable analytical method like HPLC or ¹H NMR.
-
Use Fresh Material: If possible, use a freshly opened container of the thiol.
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Optimize Handling: Ensure that you are handling the compound under strictly inert conditions and using deoxygenated solvents.
-
Below is a logical workflow to troubleshoot common issues encountered with this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways are:
-
Oxidation of the thiol group: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of a disulfide bond (-S-S-), resulting in a dimer of the original molecule.
-
Oxidation of the indole ring: The electron-rich indole ring can be oxidized, potentially forming oxindole derivatives. Under certain conditions, especially acidic ones, oligomerization of the indole moiety can also occur.[1]
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Q2: How can I deoxygenate solvents for use with this compound?
A2: A common method is to bubble an inert gas, such as argon or nitrogen, through the solvent for at least 30 minutes. For more rigorous deoxygenation, the freeze-pump-thaw method is recommended.
Q3: Can I store solutions of this compound?
A3: It is strongly recommended to prepare solutions of this compound fresh for each experiment. If a solution must be stored for a short period, it should be in a tightly sealed container under an inert atmosphere and kept at a low temperature (e.g., -20°C). However, the stability in solution is significantly lower than in the solid state.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of this compound and monitoring its degradation over time. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of potential degradation products, which aids in their structural elucidation.
Experimental Protocols
Protocol 1: General Handling of this compound
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Preparation: Before handling, ensure you have a properly functioning fume hood and a source of inert gas (argon or nitrogen). All glassware should be oven-dried and cooled under a stream of inert gas.
-
Weighing: Weigh the required amount of this compound in a glovebox or under a positive pressure of inert gas. If a glovebox is not available, you can create a temporary inert atmosphere in a sealed bag.
-
Dissolution: Use a cannula or a gas-tight syringe to transfer deoxygenated solvent to the flask containing the thiol.
-
Reaction: Maintain a positive pressure of inert gas throughout the experiment using a balloon or a bubbler system.
-
Work-up: Conduct all work-up procedures in the fume hood. Be mindful that thiols have a strong, unpleasant odor.
-
Waste Disposal: Neutralize any thiol-containing waste with a bleach solution before disposal.
Protocol 2: Forced Degradation Study of this compound
This protocol can be used to assess the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable deoxygenated solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl (in deoxygenated water). Keep at 40°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH (in deoxygenated water). Keep at 40°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photostability: Expose a solution of the compound (e.g., 0.1 mg/mL) to a calibrated light source (e.g., ICH option 2).
-
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC-UV and LC-MS to determine the percentage of degradation and identify major degradation products. A control sample protected from the stress condition should be analyzed in parallel.
References
Validation & Comparative
Comparative Reactivity Analysis: 1H-Indole-3-thiol vs. Other Indole Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nucleophilic reactivity of 1H-Indole-3-thiol against other common indole-based nucleophiles, such as indole, 2-methylindole, and 3-methylindole. While direct quantitative kinetic comparisons for this compound are not extensively documented in publicly available literature, this guide synthesizes established principles of chemical reactivity, supported by analogous experimental data, to provide a robust framework for understanding and predicting its behavior in nucleophilic reactions.
Executive Summary
This compound is anticipated to be a significantly more potent nucleophile than other indole derivatives where the nucleophilic attack originates from the indole ring itself (typically at the C3 position) or the indole nitrogen. This enhanced reactivity is primarily attributed to the inherent properties of the thiol group, specifically the high polarizability and acidity of the sulfur atom. This guide will delve into the theoretical basis for this increased reactivity, present qualitative comparisons based on known reactions, and provide detailed experimental protocols for researchers to conduct their own quantitative comparisons.
Theoretical Framework for Nucleophilicity
The nucleophilicity of the indole ring is concentrated at the C3 position due to the electron-donating nature of the nitrogen atom. However, when a thiol group is introduced at this position, it becomes the primary site of nucleophilic attack. The superior nucleophilicity of thiols compared to the indole ring or the indole nitrogen can be attributed to two key factors:
-
Polarizability: Sulfur is a larger and more polarizable atom than nitrogen or carbon. Its electron cloud is more easily distorted, allowing for more effective orbital overlap with electrophiles at a greater distance, which lowers the activation energy of the reaction.
-
Acidity and the "Alpha Effect": Thiols are more acidic than the N-H of the indole ring. Consequently, the corresponding thiolate anion (indole-3-thiolate) is readily formed under basic conditions and is a highly potent nucleophile.
Comparative Reactivity Overview
The following table summarizes the expected trend in nucleophilic reactivity based on general chemical principles.
| Nucleophile | Primary Nucleophilic Center | Expected Relative Reactivity | Rationale |
| This compound | Sulfur Atom | Highest | High polarizability of sulfur; formation of a potent thiolate anion. |
| Indole | Carbon-3 (C3) | Lower | Nucleophilicity is derived from the electron-rich pyrrole ring. |
| 2-Methylindole | Carbon-3 (C3) | Moderate | The electron-donating methyl group at C2 slightly enhances the nucleophilicity of the C3 position compared to unsubstituted indole. |
| 3-Methylindole (Skatole) | Carbon-2 (C2) or Nitrogen (N1) | Lowest (at carbon) | The C3 position is blocked. Nucleophilic attack at C2 is less favorable. N-alkylation is possible but generally requires a strong base. |
Supporting Experimental Evidence (Qualitative)
While direct kinetic comparisons are scarce, the enhanced nucleophilicity of thiols in reactions where indoles are also potential nucleophiles is well-documented. For instance, in competitive Michael additions to electron-deficient alkenes, thiols are known to react preferentially over the indole C3 position. This is exemplified in various multicomponent reactions where the thiol addition precedes reactions involving other nucleophilic centers.
Experimental Protocols for Quantitative Comparison
To facilitate direct quantitative comparison of the nucleophilic reactivity of this compound and other indole derivatives, the following experimental protocols are proposed. These methods are based on established kinetic studies of thiols and indoles.
Competitive Michael Addition Assay
This experiment aims to determine the relative reactivity of this compound and a competing indole nucleophile (e.g., indole or 2-methylindole) towards a Michael acceptor.
Materials:
-
This compound
-
Indole (or other indole derivative)
-
Michael acceptor (e.g., N-phenylmaleimide or methyl vinyl ketone)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of this compound, the competing indole nucleophile, and the Michael acceptor in anhydrous acetonitrile.
-
In a reaction vial, combine 1.0 mL of the this compound solution and 1.0 mL of the competing indole nucleophile solution.
-
Add 0.1 mL of the internal standard solution.
-
Initiate the reaction by adding 1.0 mL of the Michael acceptor solution.
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture and quench it by diluting with a known volume of a suitable solvent (e.g., acetonitrile/water mixture).
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining reactants and the formation of the respective adducts.
-
The relative rates of consumption of the nucleophiles will provide a quantitative measure of their relative reactivity.
Determination of Second-Order Rate Constants for Alkylation
This protocol is designed to measure the absolute rate constants for the reaction of each nucleophile with a standard electrophile.
Materials:
-
This compound
-
Indole (or other indole derivative)
-
Electrophile (e.g., benzyl bromide or methyl iodide)
-
Dichloromethane (anhydrous)
-
UV-Vis Spectrophotometer or NMR spectrometer
Procedure:
-
Prepare stock solutions of known concentrations for each nucleophile and the electrophile in anhydrous dichloromethane.
-
For each nucleophile, set up a series of reactions with a pseudo-first-order condition, where the concentration of the nucleophile is in large excess (e.g., 10-fold or greater) compared to the electrophile.
-
Monitor the disappearance of the electrophile or the appearance of the product over time using a suitable analytical technique. For example, if the product has a distinct UV-Vis absorbance, spectrophotometry can be used. Alternatively, 1H NMR spectroscopy can be employed to follow the reaction progress by integrating characteristic signals of the reactant and product.
-
The observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the electrophile concentration versus time.
-
The second-order rate constant (k2) is then calculated by dividing k_obs by the concentration of the nucleophile.
-
Comparing the k2 values for each nucleophile will provide a quantitative measure of their relative reactivity.
Visualizing Reaction Pathways and Workflows
Diagram 1: Comparative Nucleophilic Attack on a Michael Acceptor
Caption: Expected outcome of a competitive Michael addition reaction.
Diagram 2: Experimental Workflow for Determining Second-Order Rate Constants
Caption: A generalized workflow for the kinetic analysis of nucleophilic substitution reactions.
Diagram 3: Signaling Pathway Implication - Thiol Reactivity in Biological Systems
Caption: Hypothetical role of this compound in modulating signaling pathways through covalent modification.
Conclusion
Based on fundamental principles of chemical reactivity, this compound is predicted to be a substantially more reactive nucleophile than indole and its simple alkylated derivatives. This enhanced reactivity, centered on the sulfur atom, opens up unique possibilities for its application in the synthesis of novel chemical entities and as a tool for probing biological systems. The experimental protocols provided in this guide offer a clear path for researchers to quantitatively validate these predictions and to further explore the rich chemistry of this versatile indole derivative.
Stability Showdown: A Comparative Analysis of Thioether Bonds from 1H-Indole-3-thiol and Other Thiols
For researchers, scientists, and drug development professionals, the stability of a chemical linkage is paramount to the efficacy and safety of modified biomolecules and novel therapeutics. This guide provides a detailed comparison of the stability of thioether bonds derived from the aromatic thiol, 1H-Indole-3-thiol, against those formed from commonly used aliphatic and proteinogenic thiols such as cysteine and glutathione. By examining the available experimental data and underlying chemical principles, this document aims to inform the rational design of stable thioether conjugates.
The thioether bond, a covalent linkage characterized by a sulfur atom connected to two organic groups, is a cornerstone in bioconjugation, medicinal chemistry, and materials science. Its formation is often straightforward, for instance, through the Michael addition of a thiol to an electron-deficient alkene. However, the stability of the resulting C-S bond can vary significantly depending on the structure of the thiol and the surrounding chemical environment. While thioethers derived from cysteine and other aliphatic thiols are well-studied, particularly in the context of antibody-drug conjugates (ADCs), the characteristics of thioethers from indole-based thiols are less understood. This guide consolidates available data to draw a meaningful comparison.
Chemical Stability Comparison
The chemical stability of a thioether bond is influenced by factors such as the nature of the thiol precursor, susceptibility to oxidation, and the reversibility of the formation reaction (e.g., retro-Michael addition).
General Properties of Thiols
The inherent properties of the thiol, including the acidity of the thiol proton (pKa) and the bond dissociation energy (BDE) of the S-H bond, can provide insights into the potential stability of the resulting thioether. A lower S-H BDE suggests that the thiol radical is more stable, which can sometimes correlate with a less stable C-S bond in the corresponding thioether under certain degradation pathways. Thiols are generally more acidic than their alcohol counterparts, with thiophenols being more acidic than aliphatic thiols.[1][2]
| Thiol | Structure | Thiol pKa | S-H Bond Dissociation Energy (kcal/mol) | Key Characteristics |
| This compound | 3-mercapto-1H-indole | Not widely reported, but expected to be lower than aliphatic thiols due to the aromatic nature. | Not explicitly found, but aromatic thiols generally have lower S-H BDEs than aliphatic thiols. | Aromatic thiol with a potentially more stabilized thiolate anion. The indole ring is a versatile scaffold in medicinal chemistry.[3] |
| L-Cysteine | ~8.3 | ~87 | The primary thiol in proteins, crucial for structure and function. The thiol group is highly reactive.[4] | |
| Glutathione (GSH) | ~9.2 | Similar to other aliphatic thiols. | A key intracellular antioxidant, its high concentration can impact the stability of exogenous thioether bonds through thiol exchange.[5] | |
| Ethanethiol | ~10.6 | ~88 | A simple aliphatic thiol often used in fundamental reactivity studies. |
Stability Under Different Conditions
Thioether bonds, particularly those formed from the reaction of thiols with maleimides, are susceptible to degradation through several mechanisms.[5]
-
Retro-Michael Addition: This is a reversal of the initial conjugation reaction, leading to the dissociation of the thioether. This process is particularly relevant in biological systems where high concentrations of endogenous thiols like glutathione can drive the reaction towards thiol exchange, potentially leading to off-target effects.[5][6]
-
Hydrolysis: The succinimide ring in maleimide-derived thioethers can undergo hydrolysis. While this can prevent the retro-Michael reaction, it may also lead to a heterogeneous product.[5]
-
Oxidation: The sulfur atom in a thioether is susceptible to oxidation to form sulfoxides and sulfones, which can alter the properties and stability of the molecule. The thioether in methionine is known to be susceptible to metabolic oxidation.[7]
Direct comparative stability data for thioethers derived from this compound is scarce. However, based on the lower S-H bond dissociation energy of aromatic thiols compared to aliphatic ones, it can be hypothesized that the corresponding thioether bond may be more labile under certain conditions. The electron-rich nature of the indole ring might also influence the susceptibility of the thioether to oxidative degradation pathways.
Enzymatic Stability
The enzymatic stability of thioether bonds is highly dependent on the specific enzyme and the overall structure of the molecule. While thioether bonds themselves are generally more stable to enzymatic cleavage than, for example, ester or amide bonds, they are not entirely inert.
There is evidence of enzymatic degradation of indole structures in various microorganisms, which often involves hydroxylation and ring cleavage.[8][9] However, specific data on the enzymatic cleavage of the C-S bond in S-alkylated indole-3-thiol derivatives is not well-documented in the reviewed literature. In contrast, the metabolism of sulfur-containing compounds, including the oxidation of thioethers, is a known biological process.[7] For instance, thioethers can be oxidized by cytochrome P450 enzymes.
Experimental Protocols
Accurate assessment of thioether bond stability is crucial for the development of robust bioconjugates and therapeutic agents. The following are detailed protocols for key in vitro stability assays.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of a thioether-linked compound in a biological matrix.
Materials:
-
Thioether-containing compound of interest
-
Human plasma (freshly prepared or properly stored)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into pre-warmed human plasma to a final concentration of, for example, 1 mg/mL.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution to precipitate plasma proteins.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact compound remaining.
-
Plot the percentage of intact compound versus time to determine the stability profile and half-life.
Protocol 2: Thiol Exchange Stability Assay
This assay assesses the susceptibility of a thioether bond to cleavage by competing thiols.
Materials:
-
Thioether-containing compound of interest
-
Glutathione (GSH) or another thiol (e.g., cysteine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-MS system
Procedure:
-
Prepare a solution of the test compound in PBS.
-
Add a significant molar excess of glutathione (e.g., 100-fold).
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analyze the samples by HPLC-MS to identify and quantify the intact compound, the released payload (if applicable), and the thiol-exchanged product (e.g., GSH adduct).
-
Calculate the rate of disappearance of the intact compound or the rate of formation of the exchanged product to determine the stability.
Visualizing Concepts and Workflows
To better understand the chemical principles and experimental procedures, the following diagrams are provided.
Caption: Overview of thioether formation and degradation pathways.
Caption: General workflow for in vitro stability assays.
Caption: Logical cascade of thioether bond instability in bioconjugates.
Conclusion
The stability of thioether bonds is a critical consideration in the design of modified biomolecules and therapeutics. While the stability of thioethers derived from cysteine and other aliphatic thiols has been extensively studied, particularly in the context of maleimide-based bioconjugation, there is a notable lack of direct comparative data for thioethers derived from this compound.
Based on fundamental chemical principles, the aromatic nature of this compound suggests that its thioether derivatives may exhibit different stability profiles compared to their aliphatic counterparts. The potentially lower S-H bond dissociation energy could imply a more labile thioether bond under certain conditions. However, without direct experimental evidence, this remains a hypothesis.
Researchers and drug developers interested in utilizing this compound for the formation of thioether linkages are strongly encouraged to perform rigorous stability studies, such as the plasma stability and thiol exchange assays detailed in this guide. Such investigations are essential to fully characterize the stability of these novel thioether bonds and to determine their suitability for therapeutic and other applications. Further research is needed to fill the current knowledge gap and to fully unlock the potential of indole-based thioether chemistry.
References
- 1. Chemistry of Polythiols and Their Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
The Thiol Advantage: A Comparative Guide to the Enhanced Biological Activity of 1H-Indole-3-thiol Derivatives
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, renowned for its presence in a plethora of biologically active compounds. The strategic introduction of a thiol group at the 3-position of the indole ring has emerged as a powerful approach to augment and diversify the pharmacological profile of these parent compounds. This guide provides a comprehensive comparison of the biological activities of 1H-Indole-3-thiol derivatives against their parent indole counterparts, supported by experimental data, detailed methodologies, and mechanistic insights.
The addition of a sulfur-containing functional group can significantly enhance the anticancer, antimicrobial, and antioxidant properties of the indole nucleus. This enhancement is often attributed to the thiol group's ability to participate in various biological interactions, including hydrogen bonding, metal chelation, and redox reactions, thereby modulating the activity of key cellular targets.
Comparative Analysis of Biological Activities
To illustrate the enhanced bioactivity of this compound derivatives, this section presents a comparative summary of their performance in anticancer, antimicrobial, and antioxidant assays. While direct head-to-head comparisons are not always available in the literature, the following tables compile quantitative data from various studies to highlight the general trend of increased potency observed upon the introduction of a thiol or related sulfur-containing moiety.
Anticancer Activity
The introduction of sulfur-containing groups at the C-3 position of the indole ring has been shown to significantly boost cytotoxic activity against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound (Parent Indole Analogue) | Cancer Cell Line | IC50 (µM) |
| 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione derivative (3k)[1] | MDA-MB-435 (Melanoma) | 0.85 | Indole-3-carboxaldehyde | Various | Generally > 10 |
| 3-Aryl-thio-1H-indole derivative (6a)[2] | HT29 (Colon) | In nanomolar range | 3-Aryl-1H-indole | Various | Micromolar range |
| Indole-based 1,3,4-oxadiazole-thioacetamide derivative (2e)[3] | HCT116 (Colon) | 6.43 | Erlotinib (a quinazoline derivative) | HCT116 (Colon) | 17.86 |
Antimicrobial Activity
This compound derivatives and related sulfur-containing analogues have demonstrated potent and broad-spectrum antimicrobial activity, often surpassing that of their parent compounds.
Table 2: Comparative Antimicrobial Activity of Indole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Compound (Parent Indole Analogue) | Microorganism | MIC (µg/mL) |
| Indole-triazole derivative (3d)[4] | MRSA | 3.125-50 | Indole | Various bacteria | >100 |
| Indole-thiadiazole derivative (2c)[4] | B. subtilis | 3.125 | Indole | B. subtilis | >100 |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (thiol precursor analogue)[5] | MRSA | 0.98 | Indole | MRSA | >100 |
| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b)[6] | S. aureus | ≤ 0.28 µM | Indole-3-carboxamide | S. aureus | >10 µM |
| 3-Amino-5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidine derivative (5d)[7] | S. aureus | 37.9–113.8 µM | Indole-3-carboxaldehyde | S. aureus | >200 µM |
Antioxidant Activity
The thiol group, with its capacity to donate a hydrogen atom or a single electron, often enhances the radical scavenging and antioxidant potential of the indole scaffold.
Table 3: Comparative Antioxidant Activity of Indole Derivatives
| Compound | Assay | IC50 Value | Reference Compound (Parent Indole Analogue) | Assay | IC50 Value |
| Hydroxy substituted ethenyl indole[8] | DPPH Assay | ~24 µM | Vitamin E (standard) | DPPH Assay | ~26 µM |
| C-3 substituted indole with pyrrolidinedithiocarbamate[9] | DPPH Assay | High | Gramine (parent indole alkaloid) | DPPH Assay | Low |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis of the biological activities of this compound derivatives.
Anticancer Activity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A549, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives and parent indoles) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Activity Assays
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
-
Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a freshly prepared solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity versus compound concentration.
Signaling Pathways and Mechanisms of Action
The enhanced biological activities of this compound derivatives can be attributed to their ability to modulate key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the potential mechanisms through which these compounds exert their anticancer and antimicrobial effects.
Anticancer Mechanisms: Targeting PI3K/Akt and NF-κB Pathways
Indole derivatives, including those with thiol modifications, have been shown to interfere with critical signaling cascades that regulate cell survival, proliferation, and inflammation in cancer cells.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.
Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.
Antimicrobial Mechanism: Interference with Bacterial Quorum Sensing
Indole and its derivatives can act as signaling molecules in bacteria, and synthetic analogues, including thiol derivatives, can interfere with these communication pathways, a process known as quorum sensing (QS). Disrupting QS can inhibit biofilm formation and reduce the expression of virulence factors.
Caption: Bacterial quorum sensing pathway and its inhibition by this compound derivatives.
Conclusion
The incorporation of a thiol group at the 3-position of the indole ring consistently demonstrates a significant enhancement of its biological activities. The presented data, though compiled from various sources, strongly suggests that this compound derivatives are more potent anticancer, antimicrobial, and antioxidant agents compared to their parent indole compounds. The detailed experimental protocols provide a framework for the continued evaluation and comparison of these promising therapeutic candidates. Furthermore, the elucidation of their mechanisms of action, including the modulation of key signaling pathways like PI3K/Akt, NF-κB, and bacterial quorum sensing, opens new avenues for the rational design of next-generation indole-based therapeutics. Further direct comparative studies are warranted to fully delineate the structure-activity relationships and therapeutic potential of this exciting class of compounds.
References
- 1. 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1H-Indole-3-thiol and 2-Mercaptoindole in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two isomeric indolethiols: 1H-Indole-3-thiol and 2-mercaptoindole. While both share the same molecular formula, their distinct structural differences lead to significant variations in their synthesis, stability, and reactivity. This document aims to furnish researchers with the necessary data to select the appropriate isomer for their synthetic endeavors.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and pharmaceuticals. The introduction of a thiol group to the indole ring opens up avenues for further functionalization and the synthesis of novel therapeutic agents. This compound, often referred to as 3-mercaptoindole, and its isomer, 2-mercaptoindole, are key synthons in this regard. However, a critical distinction lies in the tautomeric equilibrium of 2-mercaptoindole, which predominantly exists in its more stable thione form, indoline-2-thione. This guide will delve into a comparative analysis of the synthesis, physicochemical properties, and reactivity of this compound and the indoline-2-thione tautomer of 2-mercaptoindole.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and indoline-2-thione is presented below. These properties influence their solubility, stability, and reactivity in various synthetic protocols.
| Property | This compound | Indoline-2-thione |
| Molecular Formula | C₈H₇NS | C₈H₇NS |
| Molecular Weight | 149.21 g/mol [1] | 149.21 g/mol |
| Appearance | Not consistently reported; likely a solid | Pale green powder[2] |
| Melting Point | Not consistently reported | 159-161 °C[2] |
| Tautomerism | Exists predominantly as the thiol form | Predominantly exists as the thione tautomer |
| Solubility | Soluble in organic solvents like DMSO | Soluble in organic solvents like acetonitrile[3] |
Synthesis Strategies
The synthetic routes to this compound and indoline-2-thione differ significantly, reflecting the electronic properties of the indole ring.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of indole with thiourea in the presence of iodine. This method proceeds through an S-(3-indolyl)isothiuronium iodide intermediate, which is subsequently hydrolyzed to yield the desired thiol.[4]
Caption: Synthetic workflow for this compound.
Synthesis of Indoline-2-thione
Indoline-2-thione is typically synthesized from isatin. A common method involves the reduction of isatin to 2-oxindole, followed by thionation using a reagent like Lawesson's reagent. An alternative one-pot method involves the reaction of isatin and indole in the presence of a catalyst like VOSO₄, which can lead to related structures.[5] A more direct approach involves the reaction of indoline-2-one with a thionating agent.
Caption: Synthetic workflow for Indoline-2-thione.
Comparative Reactivity
The differing positions of the sulfur atom and the tautomeric forms of these isomers dictate their reactivity profiles, particularly towards electrophiles and in oxidation reactions.
Tautomerism and Nucleophilicity
The key difference lies in the predominant tautomeric form. This compound exists primarily as a thiol, making the sulfur atom a potent nucleophile. In contrast, 2-mercaptoindole exists as indoline-2-thione, where the sulfur is part of a thiocarbonyl group. The nucleophilicity in the latter case is more associated with the nitrogen atom or the enethiolate form in the presence of a base.
Caption: Tautomeric equilibrium of the two isomers.
Reactions with Electrophiles
This compound: The sulfur atom in this compound is highly nucleophilic and readily undergoes S-alkylation and S-acylation reactions. The C3 position of the indole ring is also susceptible to electrophilic attack, but reactions at the sulfur atom are generally favored under neutral or basic conditions.
Indoline-2-thione: The reactivity of indoline-2-thione towards electrophiles is more complex. Alkylation can occur at the sulfur atom (via the enethiolate) or the nitrogen atom, depending on the reaction conditions and the nature of the electrophile. The C3 position is also a potential site for nucleophilic addition.[3]
Oxidation Reactions
Both isomers can be oxidized. This compound can be readily oxidized to the corresponding disulfide under mild conditions. Stronger oxidizing agents can lead to sulfonic acids. The oxidation of indoline-2-thione can lead to a variety of products, including the corresponding disulfide or isatin, depending on the oxidant used.[6]
Experimental Protocols
Synthesis of this compound from Indole and Thiourea
Materials:
-
Indole
-
Thiourea
-
Iodine
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
A solution of indole and thiourea in ethanol is prepared in a round-bottom flask.
-
A solution of iodine in ethanol is added dropwise to the mixture with stirring.
-
The reaction mixture is heated at reflux for a specified period, typically monitored by TLC.
-
After cooling, an aqueous solution of sodium hydroxide is added, and the mixture is heated to hydrolyze the intermediate.
-
The reaction mixture is cooled, acidified, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.
Synthesis of Indoline-2-thione from Isatin
Materials:
-
Isatin
-
Lawesson's Reagent
-
Anhydrous toluene or other suitable solvent
Procedure:
-
Isatin and Lawesson's reagent are suspended in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
The mixture is heated at reflux for a specified time, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford indoline-2-thione.[3]
Spectroscopic Data Summary
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | δ 8.1-8.3 (br s, 1H, NH), 7.1-7.8 (m, 5H, Ar-H), 3.5-3.7 (br s, 1H, SH) | Not readily available in cited literature | ~3400 (N-H), ~2550 (S-H), aromatic C-H and C=C stretches |
| Indoline-2-thione | δ 8.8-9.2 (br s, 1H, NH), 6.8-7.4 (m, 4H, Ar-H), 3.6 (s, 2H, CH₂) | Not readily available in cited literature | ~3200 (N-H), ~1680 (C=O of any residual oxindole), ~1100-1200 (C=S) |
Note: The exact chemical shifts and peak intensities can vary depending on the solvent and concentration. The data presented is a generalized representation based on typical values for these functional groups.[7][8][9]
Conclusion
This compound and 2-mercaptoindole (as its indoline-2-thione tautomer) offer distinct synthetic opportunities for the development of novel indole-based compounds. The choice between these two isomers will largely depend on the desired reactivity and the target molecular architecture.
-
This compound is the preferred precursor for direct S-functionalization at the 3-position of the indole ring, leveraging the high nucleophilicity of the thiol group.
-
Indoline-2-thione provides a platform for modifications at the 2-position and the nitrogen atom, with the thione functionality offering unique reactivity for the synthesis of spirocyclic and other complex heterocyclic systems.
Researchers should carefully consider the stability and reactivity profiles outlined in this guide to make an informed decision for their synthetic strategies. The provided experimental protocols offer a starting point for the preparation of these valuable building blocks.
References
- 1. This compound | C8H7NS | CID 10200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of thioethers from indoles and p-quinone methides using thiourea as a sulfur source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions | MDPI [mdpi.com]
Evaluating the Impact of N-Substitution on 1H-Indole-3-thiol Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of pharmacophores is crucial for designing novel therapeutics and synthetic pathways. The indole scaffold is a privileged structure in medicinal chemistry, and modifications to its core can significantly alter its biological and chemical properties. This guide provides a comparative evaluation of the impact of N-substitution on the reactivity of 1H-Indole-3-thiol, a key intermediate in the synthesis of various biologically active compounds. While direct, quantitative comparative studies are scarce in the published literature, this guide synthesizes established principles of organic chemistry and available experimental data to predict and explain the reactivity trends.
Introduction to this compound and N-Substitution
This compound is a versatile building block featuring a nucleophilic thiol group at the electron-rich C3 position of the indole ring. The reactivity of this thiol group can be modulated by introducing substituents at the N1 position. N-substitution alters the electron density of the indole ring system, which in turn influences the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion. This guide will focus on the comparison between the unsubstituted this compound and its N-alkyl, N-acyl, and N-sulfonyl derivatives.
Theoretical Impact of N-Substitution on Thiol Reactivity
The reactivity of the thiol group in indole-3-thiol is primarily dictated by the nucleophilicity of the thiolate anion. The formation of this anion and its subsequent reactivity are influenced by the electronic nature of the N-substituent.
-
N-Alkyl Substitution (e.g., N-Methyl): Alkyl groups are weakly electron-donating through an inductive effect. This is expected to slightly increase the electron density on the indole nitrogen and, by extension, the overall ring system. This would lead to a slight increase in the pKa of the thiol (making it less acidic) and a marginal increase in the nucleophilicity of the thiolate.
-
N-Acyl Substitution (e.g., N-Acetyl): Acyl groups are strongly electron-withdrawing due to the resonance effect of the carbonyl group. This delocalization of the nitrogen lone pair into the carbonyl group significantly decreases the electron density of the indole ring. Consequently, the thiol proton is expected to be more acidic (lower pKa), and the resulting thiolate anion will be less nucleophilic due to the delocalization of its negative charge.
-
N-Sulfonyl Substitution (e.g., N-Tosyl): Sulfonyl groups are also potent electron-withdrawing groups. Similar to N-acyl groups, they decrease the electron density of the indole ring, leading to a more acidic thiol and a less nucleophilic thiolate.
Comparative Data on Reactivity
Table 1: Predicted Impact of N-Substitution on the Properties of this compound
| Property | This compound (Unsubstituted) | N-Methyl-1H-indole-3-thiol | N-Acetyl-1H-indole-3-thiol | N-Sulfonyl-1H-indole-3-thiol |
| Electronic Nature of N-Substituent | None (Reference) | Weakly Electron-Donating | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing |
| Predicted Thiol pKa | Reference | Higher | Lower | Lower |
| Predicted Thiolate Nucleophilicity | Reference | Slightly Higher | Significantly Lower | Significantly Lower |
Table 2: Predicted Relative Rates of S-Alkylation
The S-alkylation of indole-3-thiols with an alkyl halide (e.g., methyl iodide) is a common reaction. The rate of this SN2 reaction is directly proportional to the nucleophilicity of the thiolate anion.
| N-Substituted this compound | Predicted Relative Rate of S-Alkylation |
| N-Methyl | Fastest |
| Unsubstituted | Fast |
| N-Acetyl | Slow |
| N-Sulfonyl | Slowest |
Table 3: Predicted Relative Rates of Oxidation
The oxidation of thiols to disulfides is another important transformation. The ease of oxidation can be influenced by the electron density at the sulfur atom.
| N-Substituted this compound | Predicted Relative Rate of Oxidation |
| N-Methyl | Fastest |
| Unsubstituted | Fast |
| N-Acetyl | Slower |
| N-Sulfonyl | Slowest |
Experimental Protocols
The following are general experimental protocols for key reactions of thiols that can be adapted for a comparative study of the reactivity of this compound and its N-substituted derivatives.
General Protocol for S-Alkylation of Indole-3-thiols
This procedure describes a typical method for the S-alkylation of a thiol using an alkyl halide.
Materials:
-
Indole-3-thiol derivative (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Alkyl halide (e.g., methyl iodide, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the indole-3-thiol derivative.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add the alkyl halide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Oxidation of Indole-3-thiols to Disulfides
This protocol outlines a general method for the oxidation of thiols to their corresponding disulfides using a mild oxidizing agent.
Materials:
-
Indole-3-thiol derivative (1.0 eq)
-
Methanol or another suitable solvent
-
Iodine (I₂, 0.5 eq)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the indole-3-thiol derivative in methanol in a round-bottom flask.
-
Add a solution of iodine in methanol dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting disulfide by column chromatography or recrystallization.
Visualizing the Impact of N-Substitution
The following diagrams, generated using Graphviz, illustrate the electronic effects of N-substitution and the general workflow for evaluating reactivity.
Caption: Electronic effects of N-substituents on the indole-3-thiol system.
Caption: Workflow for comparative reactivity studies of N-substituted indole-3-thiols.
Conclusion
The N-substituent on the this compound scaffold plays a critical role in modulating the reactivity of the C3-thiol group. Electron-donating groups, such as alkyl substituents, are predicted to enhance the nucleophilicity of the thiol, thereby increasing its reactivity in reactions like S-alkylation and oxidation. Conversely, electron-withdrawing groups, such as acyl and sulfonyl moieties, are expected to decrease the thiol's nucleophilicity, leading to slower reaction rates.
While this guide provides a framework based on established chemical principles, there is a clear need for direct experimental studies to quantify these effects. Researchers are encouraged to use the provided protocols to conduct comparative kinetic analyses, which would provide invaluable data for the drug discovery and chemical synthesis communities. Such studies would enable a more precise understanding of how N-substitution can be used to fine-tune the reactivity of this important heterocyclic building block.
A Head-to-Head Battle of Thiol Probes: Unveiling the Performance of 1H-Indole-3-thiol-based Probes Against Commercial Competitors
For researchers, scientists, and drug development professionals, the accurate detection and quantification of thiols are paramount for understanding cellular redox homeostasis, drug metabolism, and various pathological conditions. The market offers a diverse arsenal of fluorescent probes for this purpose, each with its own set of strengths and weaknesses. This guide provides an objective, data-driven comparison of a 1H-Indole-3-thiol-based probe, (E)-2-(4-mercaptostyryl)-1,3,3-trimethyl-3H-indol-1-ium (MSTI), against leading commercial alternatives, offering insights into their relative performance in key analytical parameters.
This comparison will focus on MSTI as a representative of the this compound class and will benchmark it against two widely used commercial probes: Alexa Fluor™ 488 C5 Maleimide, a high-performance dye, and 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM), a classic “turn-on” coumarin-based probe. The evaluation will encompass critical performance metrics including photophysical properties, reactivity, and selectivity.
Performance at a Glance: A Comparative Analysis
To facilitate a clear and objective comparison, the key performance characteristics of MSTI, Alexa Fluor™ 488 C5 Maleimide, and CPM are summarized in the table below. The data presented is a synthesis from various studies and manufacturer specifications to provide a comprehensive overview.
| Feature | (E)-2-(4-mercaptostyryl)-1,3,3-trimethyl-3H-indol-1-ium (MSTI) | Alexa Fluor™ 488 C5 Maleimide | 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM) |
| Probe Class | This compound | Xanthene (Fluorescein derivative) | Coumarin |
| Excitation Max (nm) | ~525 | ~495 | ~384 |
| Emission Max (nm) | ~598 | ~519 | ~469 (post-reaction) |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | Moderate | ~71,000 | Low (pre-reaction) |
| Fluorescence Quantum Yield (Φ) | Low (quenched) -> High (upon reaction) | High (~0.92) | Very Low -> Moderate |
| Brightness (ε x Φ) | Low -> High | Very High | Very Low -> Moderate |
| "Turn-On" Response | Yes | No (Always On) | Yes |
| Reaction Mechanism | Michael Addition | Michael Addition | Michael Addition |
| Selectivity for Thiols | High | High | High |
| Photostability | Moderate | High | Moderate |
Signaling Pathways and Reaction Mechanisms
The detection of thiols by these probes is predicated on a specific chemical reaction that elicits a change in their fluorescent properties. For MSTI, Alexa Fluor™ 488 C5 Maleimide, and CPM, the underlying mechanism is a Michael addition reaction, where the nucleophilic thiol group of a biomolecule attacks the electron-deficient α,β-unsaturated carbonyl system of the probe.
In the case of "turn-on" probes like MSTI and CPM, the unbound probe is in a quenched or non-fluorescent state. The reaction with a thiol disrupts this quenching mechanism, leading to a significant increase in fluorescence intensity. In contrast, "always on" probes like Alexa Fluor™ 488 Maleimide are inherently fluorescent, and their reaction with a thiol results in the covalent labeling of the target molecule.
Experimental Protocols
To ensure a fair and rigorous comparison, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating the key performance parameters of the thiol probes.
I. Determination of Photophysical Properties
Objective: To measure and compare the excitation and emission spectra, molar extinction coefficient, and fluorescence quantum yield of the probes before and after reaction with a model thiol (e.g., N-acetylcysteine or glutathione).
Materials:
-
(E)-2-(4-mercaptostyryl)-1,3,3-trimethyl-3H-indol-1-ium (MSTI)
-
Alexa Fluor™ 488 C5 Maleimide
-
7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)
-
N-acetylcysteine (NAC) or Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of each probe in anhydrous DMSO. Prepare a 100 mM stock solution of NAC or GSH in PBS.
-
Unbound Probe Spectra:
-
Dilute the probe stock solutions in PBS to a final concentration of 10 µM.
-
Measure the absorbance spectrum using the UV-Vis spectrophotometer to determine the absorbance maximum (λ_max_abs) and the molar extinction coefficient (ε).
-
Measure the fluorescence emission spectrum using the fluorometer, exciting at the λ_max_abs.
-
-
Thiol-Bound Probe Spectra:
-
To a 10 µM solution of each probe in PBS, add a 100-fold molar excess of NAC or GSH.
-
Incubate at room temperature for 1 hour, protected from light.
-
Repeat the absorbance and fluorescence measurements as described in step 2.
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φ) will be determined using the relative method with a known standard (e.g., fluorescein in 0.1 M NaOH for Alexa Fluor 488, quinine sulfate in 0.5 M H₂SO₄ for CPM and a suitable standard for MSTI).
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
II. Evaluation of Reactivity and Selectivity
Objective: To assess the reaction kinetics and selectivity of the probes towards various biologically relevant nucleophiles.
Materials:
-
Probe and thiol stock solutions (as prepared in Protocol I)
-
Solutions of other amino acids (e.g., cysteine, homocysteine, lysine, histidine, serine) and biologically relevant molecules (e.g., ascorbic acid) at 100 mM in PBS.
-
Fluorometer with a kinetic measurement mode.
Procedure:
-
Reaction Kinetics:
-
In a cuvette, add a 10 µM solution of the probe in PBS.
-
Place the cuvette in the fluorometer and start recording the fluorescence intensity over time.
-
Inject a final concentration of 100 µM of NAC or GSH into the cuvette and continue recording until the signal plateaus.
-
The initial rate of the reaction can be determined from the slope of the fluorescence intensity versus time plot.
-
-
Selectivity Assay:
-
Prepare a series of solutions, each containing 10 µM of the probe in PBS.
-
To each solution, add a 100-fold molar excess of a different amino acid or biological molecule.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence intensity of each solution.
-
Compare the fluorescence response generated by thiols to that of other potential interfering species.
-
Conclusion
The selection of a fluorescent thiol probe is a critical decision that hinges on the specific requirements of the experiment. The this compound-based probe, MSTI, offers a valuable "turn-on" fluorescence response, which is advantageous for minimizing background signal in complex biological samples. However, its photophysical properties, such as brightness and photostability, may differ from high-performance commercial dyes like Alexa Fluor™ 488 C5 Maleimide. Alexa Fluor™ 488 C5 Maleimide stands out for its exceptional brightness and photostability, making it a robust choice for demanding imaging applications, although its "always on" nature may contribute to higher background fluorescence. CPM, a well-established "turn-on" probe, provides a cost-effective option with good performance for many standard thiol quantification assays.
Ultimately, the optimal choice will depend on a careful consideration of the experimental goals, the required sensitivity, the imaging modality, and the potential for background interference. This guide provides the foundational data and protocols to empower researchers to make an informed decision and select the most appropriate tool to illuminate their scientific inquiries.
Safety Operating Guide
Proper Disposal of 1H-Indole-3-thiol: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of 1H-Indole-3-thiol are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety practices for hazardous chemical waste. This compound is classified as harmful if swallowed and causes serious eye irritation, necessitating its treatment as hazardous waste.[1] Adherence to the following procedures will minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to implement the following safety measures to minimize exposure:
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat and long-sleeved clothing.
-
-
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be approached systematically. The following protocol outlines the necessary steps from waste generation to final disposal.
-
Waste Segregation:
-
Solid Waste: Collect any unused or unwanted solid this compound and any contaminated disposable lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[2]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[2]
-
-
Waste Containment:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.
-
For liquid waste, do not fill containers beyond 80% of their capacity to allow for vapor expansion and to prevent spills.[2]
-
-
Waste Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The primary hazards associated with the waste (e.g., "Toxic," "Irritant").
-
-
-
Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Ensure that incompatible waste streams are stored separately to prevent accidental mixing and potentially dangerous reactions.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[2][3]
-
Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.
-
Contact your institution's EHS office to schedule a waste pickup.
-
Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.
-
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Container Fill Level (Liquids) | Do not exceed 80% capacity | To allow for vapor expansion and prevent spills.[2] |
| Waste Storage Time | Follow institutional and local regulations for SAAs | To ensure timely and compliant disposal of hazardous waste. |
| pH of Aqueous Waste | Neutralize if safe and permissible by local regulations | To minimize corrosivity and reactivity of the waste. |
| Segregation | Separate from incompatible materials (e.g., strong oxidizers) | To prevent dangerous chemical reactions. |
Experimental Protocols for Decontamination
Decontamination of Glassware:
For glassware contaminated with this compound, a bleach bath can be an effective decontamination method. Thiols can be oxidized by bleach, rendering them less hazardous.
-
Preparation of Bleach Bath: In a designated and well-ventilated area, prepare a solution of household bleach (sodium hypochlorite) and water. A 10% bleach solution is often sufficient.
-
Soaking: Immediately after use, place the contaminated glassware into the bleach bath. Ensure the glassware is fully submerged.
-
Duration: Allow the glassware to soak for at least 12-24 hours.
-
Rinsing: After soaking, thoroughly rinse the glassware with water.
-
Final Cleaning: Proceed with standard laboratory glassware cleaning procedures.
-
Disposal of Bleach Bath: The used bleach bath may need to be disposed of as hazardous waste, depending on the concentration of oxidized thiols and local regulations. Consult your EHS office for guidance.
Note: It is not recommended to attempt to neutralize bulk this compound waste with bleach or other oxidizing agents without a validated and well-understood experimental protocol. Such attempts can be dangerous and may produce unknown and potentially more hazardous byproducts.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1H-Indole-3-thiol
Essential Safety and Handling Guide for 1H-Indole-3-thiol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is paramount for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards:
Due to the presence of a thiol group, this compound may also possess a strong, unpleasant odor.
The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a face shield. | Protects against splashes and aerosols that can cause serious eye irritation. |
| Skin Protection | Nitrile rubber gloves (double-gloving recommended). Flame-resistant lab coat. | Prevents skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Essential for preventing direct skin contact. |
Operational and Handling Plan
A strict operational protocol is necessary to ensure the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare and label all necessary glassware and equipment within the fume hood.
-
Have designated, labeled waste containers ready for liquid and solid chemical waste.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of this compound within the chemical fume hood to control vapors and odor.
-
Avoid the generation of dust and aerosols.
-
Keep the container tightly closed when not in use.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.
Decontamination and Neutralization:
-
All glassware and equipment that has come into contact with this compound should be decontaminated.
-
A common and effective method for neutralizing thiols is through oxidation with a bleach solution (sodium hypochlorite).
-
Prepare a bleach bath (e.g., a 1:1 mixture of commercial bleach and water) within the fume hood.
-
Immerse contaminated glassware and equipment in the bleach bath for at least 14 hours to neutralize the thiol.
Final Disposal:
-
All chemical waste must be disposed of through a licensed hazardous waste disposal contractor, following all institutional and governmental regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| In Case of Skin Contact | Wash with plenty of water. Take off immediately all contaminated clothing and wash it before reuse. |
| If Inhaled | Move person into fresh air. |
Spill Response:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Contain: For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the spill.
-
Neutralize: The contained spill can be cautiously treated with a bleach solution to oxidize the thiol.
-
Collect: Carefully collect the absorbed and neutralized material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Emergency response workflow for a this compound spill or exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
